molecular formula C15H13F3N4O5S2 B15598527 N-Nitroso rac Bendroflumethiazide-D5

N-Nitroso rac Bendroflumethiazide-D5

货号: B15598527
分子量: 455.4 g/mol
InChI 键: FLQRSTJMTUSYCH-RALIUCGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Nitroso rac Bendroflumethiazide-D5 is a useful research compound. Its molecular formula is C15H13F3N4O5S2 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H13F3N4O5S2

分子量

455.4 g/mol

IUPAC 名称

4-nitroso-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C15H13F3N4O5S2/c16-15(17,18)10-7-11-13(8-12(10)28(19,24)25)29(26,27)20-14(22(11)21-23)6-9-4-2-1-3-5-9/h1-5,7-8,14,20H,6H2,(H2,19,24,25)/i1D,2D,3D,4D,5D

InChI 键

FLQRSTJMTUSYCH-RALIUCGRSA-N

产品来源

United States

Foundational & Exploratory

N-Nitroso rac Bendroflumethiazide-D5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso rac Bendroflumethiazide-D5 is the deuterated form of N-Nitroso Bendroflumethiazide, a nitrosamine (B1359907) impurity of the diuretic drug Bendroflumethiazide. Nitrosamine impurities in pharmaceuticals are a significant concern for regulatory agencies and the pharmaceutical industry due to their potential carcinogenic properties. The presence of these impurities, even at trace levels, necessitates the development of sensitive and accurate analytical methods for their detection and quantification.

This technical guide provides a comprehensive overview of the core chemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and control of nitrosamine impurities in pharmaceutical products. This document outlines the known chemical and physical properties, and provides representative experimental protocols for its synthesis, analysis, and purification based on established methods for analogous N-nitrosamine compounds.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its characterization and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₈D₅F₃N₄O₅S₂PubChem
Molecular Weight 455.4 g/mol PubChem
IUPAC Name 4-nitroso-3-(phenyl-d5-methyl)-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxidePubChem
CAS Number Not available---
Parent Compound BendroflumethiazideVeeprho
Parent Compound CAS 73-48-3Veeprho
Deuterated Analog CAS 1330183-13-5 (for Bendroflumethiazide-D5)Veeprho

Formation Pathway

N-nitrosamine impurities, such as N-Nitroso Bendroflumethiazide, can form during the synthesis of the active pharmaceutical ingredient (API) or in the finished drug product. The formation typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.[1][2][3] In the case of Bendroflumethiazide, the secondary amine in the thiazide ring is susceptible to nitrosation.

The following diagram illustrates a generalized logical workflow for the risk assessment and control of such impurities during drug development and manufacturing.

Figure 1. A logical workflow for the risk assessment and control of nitrosamine impurities in pharmaceutical manufacturing.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of this compound would typically involve the nitrosation of its deuterated precursor, rac Bendroflumethiazide-D5.

Materials:

  • rac Bendroflumethiazide-D5

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve a known quantity of rac Bendroflumethiazide-D5 in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite.

  • Acidify the reaction mixture by the dropwise addition of dilute hydrochloric acid while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

The following diagram illustrates the general workflow for the synthesis and purification of a deuterated N-nitrosamine impurity.

Start Start Dissolve Deuterated Precursor Dissolve Deuterated Precursor Start->Dissolve Deuterated Precursor Cool to 0-5°C Cool to 0-5°C Dissolve Deuterated Precursor->Cool to 0-5°C Add Sodium Nitrite Solution Add Sodium Nitrite Solution Cool to 0-5°C->Add Sodium Nitrite Solution Acidify with HCl Acidify with HCl Add Sodium Nitrite Solution->Acidify with HCl Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Acidify with HCl->Reaction Monitoring (TLC/LC-MS) Quench with Sodium Bicarbonate Quench with Sodium Bicarbonate Reaction Monitoring (TLC/LC-MS)->Quench with Sodium Bicarbonate Liquid-Liquid Extraction Liquid-Liquid Extraction Quench with Sodium Bicarbonate->Liquid-Liquid Extraction Drying of Organic Phase Drying of Organic Phase Liquid-Liquid Extraction->Drying of Organic Phase Solvent Evaporation Solvent Evaporation Drying of Organic Phase->Solvent Evaporation Crude Product Crude Product Solvent Evaporation->Crude Product Chromatographic Purification Chromatographic Purification Crude Product->Chromatographic Purification Characterization (NMR, MS) Characterization (NMR, MS) Chromatographic Purification->Characterization (NMR, MS) Purified N-Nitroso-D5 Compound Purified N-Nitroso-D5 Compound Characterization (NMR, MS)->Purified N-Nitroso-D5 Compound

Figure 2. A generalized experimental workflow for the synthesis and purification of a deuterated N-nitrosamine impurity.
Purification (Representative Protocol)

The crude product from the synthesis can be purified using chromatographic techniques.

Method:

  • Column Chromatography: The crude product can be purified by column chromatography on silica (B1680970) gel. A suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be used to elute the desired compound. Fractions would be collected and analyzed by TLC or LC-MS to identify those containing the pure product.

Analytical Characterization

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Representative Protocol)

LC-MS/MS is a highly sensitive and selective technique for the quantification of trace-level nitrosamine impurities.[6][7]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8][9][10] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired. The absence of signals corresponding to the five deuterium (B1214612) atoms in the phenyl ring in the ¹H NMR spectrum would confirm the isotopic labeling. The chemical shifts of the protons and carbons adjacent to the nitroso group would be characteristic.

Signaling Pathways

Specific signaling pathways for this compound have not been described in the scientific literature. The primary biological relevance of this compound is as a potential genotoxic impurity.

The parent drug, Bendroflumethiazide, exerts its therapeutic effect through a well-defined mechanism of action primarily in the kidneys. It acts as a diuretic by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.[11][12] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure. While this pathway is central to the pharmacology of Bendroflumethiazide, it is not directly related to the toxicological concerns of its N-nitroso impurity.

The metabolism of Bendroflumethiazide has been studied, and it is known to be metabolized into several compounds.[13] The formation of N-nitroso impurities is a separate chemical process and not a metabolic pathway.

The following diagram illustrates the established mechanism of action of the parent drug, Bendroflumethiazide.

Bendroflumethiazide Bendroflumethiazide Distal Convoluted Tubule (Kidney) Distal Convoluted Tubule (Kidney) Bendroflumethiazide->Distal Convoluted Tubule (Kidney) Na+/Cl- Symporter Na+/Cl- Symporter Distal Convoluted Tubule (Kidney)->Na+/Cl- Symporter Inhibition of Na+/Cl- Reabsorption Inhibition of Na+/Cl- Reabsorption Na+/Cl- Symporter->Inhibition of Na+/Cl- Reabsorption blocks Increased Na+ and Cl- Excretion Increased Na+ and Cl- Excretion Inhibition of Na+/Cl- Reabsorption->Increased Na+ and Cl- Excretion Increased Water Excretion (Diuresis) Increased Water Excretion (Diuresis) Increased Na+ and Cl- Excretion->Increased Water Excretion (Diuresis) Reduced Blood Volume Reduced Blood Volume Increased Water Excretion (Diuresis)->Reduced Blood Volume Reduced Blood Pressure Reduced Blood Pressure Reduced Blood Volume->Reduced Blood Pressure

Figure 3. Mechanism of action of the parent drug, Bendroflumethiazide, leading to its diuretic and antihypertensive effects.

Conclusion

This compound is a critical internal standard for the accurate quantification of the corresponding non-deuterated nitrosamine impurity in Bendroflumethiazide drug substance and products. This technical guide has provided a summary of its core chemical properties and representative experimental protocols for its synthesis and analysis. While specific research on this deuterated analog is limited, the provided information, based on established principles for nitrosamine impurities, serves as a valuable starting point for researchers and professionals in the pharmaceutical industry. The continued focus on the control of nitrosamine impurities underscores the importance of understanding the chemical and analytical characteristics of such compounds.

References

Synthesis and Characterization of N-Nitroso rac Bendroflumethiazide-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso rac Bendroflumethiazide-D5, a deuterated internal standard crucial for the accurate quantification of the N-nitroso bendroflumethiazide (B1667986) impurity in pharmaceutical products. This document outlines a proposed synthetic pathway, details essential characterization techniques, and discusses the mechanism of action of the parent drug, bendroflumethiazide.

Introduction

Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1] Like other pharmaceutical compounds containing secondary amine moieties, it is susceptible to nitrosation, forming N-nitroso impurities. These N-nitroso compounds are a class of potential genotoxic impurities that are of significant concern to regulatory agencies worldwide. Therefore, sensitive and accurate analytical methods are required to monitor and control their levels in drug substances and products. The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable quantification by mass spectrometry-based methods.[2]

This guide details a proposed synthetic route for this compound and the analytical techniques for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of N-Nitroso rac Bendroflumethiazide and its D5 isotopologue is presented in Table 1.

PropertyN-Nitroso rac BendroflumethiazideThis compound
Molecular Formula C₁₅H₁₃F₃N₄O₅S₂C₁₅H₈D₅F₃N₄O₅S₂
Molecular Weight 450.41 g/mol [3]455.44 g/mol [4]
IUPAC Name 3-Benzyl-4-nitroso-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][5][6]thiadiazine-7-sulfonamide 1,1-dioxide[7]4-Nitroso-3-((phenyl-d5)methyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][5][6]thiadiazine-7-sulfonamide 1,1-dioxide[4]
Appearance Neat solid[3]Solid
Solubility Soluble in Methanol[7]

Proposed Synthesis

G cluster_synthesis Proposed Synthetic Workflow Start Bendroflumethiazide Precursor Deuteration Deuteration of Benzyl (B1604629) Group (e.g., using D2O, acid/base catalyst) Start->Deuteration Intermediate rac Bendroflumethiazide-D5 Deuteration->Intermediate Nitrosation Nitrosation of Secondary Amine (e.g., using Sodium Nitrite (B80452) in acidic medium) Intermediate->Nitrosation Product This compound Nitrosation->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of rac Bendroflumethiazide-D5 (Proposed)

The deuterium (B1214612) atoms are located on the phenyl ring of the benzyl group. A common method for introducing deuterium into an aromatic ring is through acid- or base-catalyzed hydrogen-deuterium exchange with a deuterium source, such as deuterium oxide (D₂O).

Experimental Protocol (Proposed):

  • Reaction Setup: A solution of a suitable Bendroflumethiazide precursor (e.g., a compound with a non-deuterated benzyl group) is prepared in an appropriate solvent.

  • Deuteration: Deuterium oxide (D₂O) is added to the solution, along with a catalyst (e.g., a strong acid or base) to facilitate the H-D exchange on the aromatic ring. The reaction mixture is stirred, possibly at an elevated temperature, for a sufficient period to achieve the desired level of deuteration.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography, to yield pure rac Bendroflumethiazide-D5.

Step 2: Synthesis of this compound (Proposed)

The final step is the nitrosation of the secondary amine within the thiazide ring structure. This is typically achieved by treating the amine with a nitrosating agent, such as sodium nitrite, in an acidic medium.

Experimental Protocol (Proposed):

  • Dissolution: rac Bendroflumethiazide-D5 is dissolved in a suitable solvent, such as a mixture of an organic solvent and water.

  • Acidification: The solution is cooled in an ice bath, and an acid (e.g., hydrochloric acid or acetic acid) is added to create an acidic environment.

  • Nitrosation: A solution of sodium nitrite in water is added dropwise to the cooled, acidified solution of rac Bendroflumethiazide-D5. The reaction mixture is stirred at a low temperature for a specified period.

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The resulting crude this compound is then purified, for instance, by column chromatography.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

G cluster_characterization Characterization Workflow Synthesis Synthesized Product MS Mass Spectrometry (MS) - Molecular Ion Confirmation - Fragmentation Pattern Synthesis->MS NMR Nuclear Magnetic Resonance (NMR) - 1H NMR for structural confirmation - 13C NMR for carbon skeleton - Absence of aromatic proton signals Synthesis->NMR HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment Synthesis->HPLC IR Infrared Spectroscopy (IR) - Functional Group Analysis (N-N=O stretch) Synthesis->IR Final Characterized Standard MS->Final NMR->Final HPLC->Final IR->Final

Caption: Analytical workflow for the characterization of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of the synthesized compound and assessing the isotopic enrichment.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (455.44 g/mol ).[4]

  • Fragmentation Pattern: N-nitroso compounds often exhibit characteristic fragmentation patterns, including the loss of the nitroso group (NO, 30 Da) or a hydroxyl radical (OH, 17 Da) from the molecular ion, leading to fragments at M-30 or M-17.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the molecule and verifying the position of the deuterium labels.

  • ¹H NMR: The proton NMR spectrum is expected to show the absence of signals in the aromatic region corresponding to the phenyl protons of the benzyl group. The remaining protons in the molecule should be observable.

  • ¹³C NMR: The carbon-13 NMR spectrum will confirm the carbon framework of the molecule.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms and confirm their location on the phenyl ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized this compound. A suitable chromatographic method should be developed to separate the target compound from any starting materials, by-products, or other impurities.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. A key absorption band to look for would be the N-N=O stretching vibration, which is characteristic of N-nitroso compounds.

Mechanism of Action of Bendroflumethiazide

To understand the biological context of the parent drug, it is important to be aware of its mechanism of action. Bendroflumethiazide exerts its diuretic and antihypertensive effects by acting on the kidneys.

G cluster_moa Bendroflumethiazide Mechanism of Action Drug Bendroflumethiazide Target Sodium-Chloride (Na+/Cl-) Symporter (NCC) Drug->Target Inhibits Location Distal Convoluted Tubule (Kidney) Target->Location Effect1 Inhibition of Na+ and Cl- Reabsorption Target->Effect1 Effect2 Increased Excretion of Na+, Cl-, and Water Effect1->Effect2 Outcome Diuresis and Reduced Blood Volume Effect2->Outcome

Caption: Signaling pathway of Bendroflumethiazide's diuretic effect.

Bendroflumethiazide specifically inhibits the Na⁺/Cl⁻ co-transporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the nephron.[1][5] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[9] As a result, there is an increased concentration of these ions in the tubular fluid, leading to an osmotic increase in water excretion (diuresis).[6] The overall effect is a reduction in blood volume, which contributes to the lowering of blood pressure.

Conclusion

The synthesis and characterization of this compound are critical for the development of reliable analytical methods for the control of this potential genotoxic impurity in pharmaceutical products. While a specific published protocol for its synthesis is not available, this guide provides a scientifically sound proposed route and outlines the necessary characterization techniques. A thorough understanding of the synthesis, characterization, and the biological context of the parent drug is essential for researchers, scientists, and drug development professionals working in the field of pharmaceutical analysis and safety.

References

An In-depth Technical Guide on the Molecular Weight of N-Nitroso rac Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of N-Nitroso rac Bendroflumethiazide-D5, a deuterated N-nitroso derivative of the diuretic drug Bendroflumethiazide. This document outlines the theoretical calculation of its molecular weight, presents a detailed experimental protocol for its determination using mass spectrometry, and includes a logical workflow for the analysis of such nitrosamine (B1359907) impurities.

Theoretical Molecular Weight

This compound is the deuterium-labeled form of the N-Nitroso rac Bendroflumethiazide impurity. The designation "-D5" indicates that five hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612) atoms. This substitution is crucial for its use as an internal standard in quantitative analyses by methods such as LC-MS.[1]

The molecular formula for this compound is C₁₅H₈D₅F₃N₄O₅S₂.[1] Based on this formula, the theoretical molecular weight can be calculated by summing the atomic masses of each constituent element.

Data Presentation: Molecular Weight Calculation

The following table summarizes the atomic composition and the calculation of the monoisotopic mass and average molecular weight. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the most relevant value for high-resolution mass spectrometry.

ElementSymbolCountAtomic Mass (amu)Monoisotopic Mass (amu)Total Monoisotopic Mass (amu)
CarbonC1512.01112.00000180.00000
HydrogenH81.0081.007838.06264
DeuteriumD52.0142.0141010.07050
FluorineF318.99818.9984056.99520
NitrogenN414.00714.0030756.01228
OxygenO515.99915.9949179.97455
SulfurS232.0631.9720763.94414
Total Monoisotopic Mass: 455.05931 Da [2]
Average Molecular Weight: 455.44 g/mol [1]

Note: The calculated monoisotopic mass of 455.05931 Da is in close agreement with the computed value of 455.05933009 Da from PubChem.[2]

Experimental Protocol for Molecular Weight Determination

The accurate determination of the molecular weight of this compound is critical for its confirmation and for quantitative studies. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), is the preferred method for this purpose due to its high accuracy and sensitivity.[3][4]

Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized based on the available instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh a reference standard of this compound.

    • Dissolve the standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations for analysis (e.g., 1 µg/mL to 1 ng/mL).

    • The final sample for injection should be prepared in a solvent compatible with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is typically suitable for separating nitrosamine impurities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is used to elute the analyte.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and is ideal for molecular weight determination.

    • Polarity: Positive ion mode is typically used, as the molecule is expected to form protonated adducts ([M+H]⁺).

    • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy (typically < 5 ppm).[4]

    • Scan Mode: Full scan mode is used to detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Data Acquisition: Acquire data to obtain the mass spectrum, which plots ion intensity against the mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the peak in the mass spectrum corresponding to the protonated molecule ([M+H]⁺).

    • The expected m/z for the [M+H]⁺ ion of this compound would be approximately 456.0666 (455.0593 + 1.0073).

    • The high resolution of the instrument allows for the determination of the experimental monoisotopic mass with high precision.

    • The deviation between the measured mass and the theoretical mass is calculated in parts-per-million (ppm) to confirm the elemental composition.[3]

Workflow for Nitrosamine Impurity Analysis

The analysis of nitrosamine impurities in pharmaceutical products is a critical regulatory concern due to their potential carcinogenicity.[5][6] The following workflow illustrates the logical steps from risk assessment to the final quantification of an impurity like this compound.

Nitrosamine_Analysis_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Sample Analysis & Quantification A Identify vulnerable amines and potential nitrosating agents B Evaluate manufacturing process and storage conditions A->B C Determine risk of N-nitrosamine formation B->C D Develop sensitive analytical method (e.g., LC-HRMS) C->D F Validate method for specificity, LOD, LOQ, linearity, and accuracy D->F E Synthesize or procure reference standard (this compound) E->D G Prepare drug substance/ product samples F->G H Analyze samples using validated LC-HRMS method G->H I Quantify impurity against reference standard H->I J Report results and compare against regulatory limits I->J

Caption: Logical workflow for the risk assessment, method development, and quantitative analysis of nitrosamine impurities in pharmaceuticals.

References

Technical Guide: N-Nitroso rac Bendroflumethiazide-D5 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of N-Nitroso rac Bendroflumethiazide-D5, a deuterated isotopologue of the N-nitroso derivative of Bendroflumethiazide (B1667986). While a specific CAS number for this compound is not publicly registered, this document compiles essential technical information on the parent compound, Bendroflumethiazide, its N-nitroso impurity, and the deuterated analog, Bendroflumethiazide-D5. This guide is intended for researchers, scientists, and drug development professionals working on the analysis, safety, and metabolism of thiazide diuretics.

Bendroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1] The formation of N-nitroso impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[2] Therefore, the synthesis, characterization, and quantification of N-Nitroso Bendroflumethiazide are critical for drug safety and quality control. The deuterated analog, this compound, serves as an essential internal standard for sensitive and accurate quantification in bioanalytical and pharmaceutical assays.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of Bendroflumethiazide and its related compounds is presented below.

Table 1: Physicochemical Properties
PropertyBendroflumethiazideN-Nitroso Bendroflumethiaziderac Bendroflumethiazide-D5
CAS Number 73-48-3[1]Not Available1330183-13-5
Molecular Formula C₁₅H₁₄F₃N₃O₄S₂[1]C₁₅H₁₃F₃N₄O₅S₂[3]C₁₅H₉D₅F₃N₃O₄S₂
Molecular Weight 421.41 g/mol [1]450.41 g/mol [3]426.45 g/mol
IUPAC Name 3-Benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide[1]3-Benzyl-4-nitroso-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][3][4][5]thiadiazine-7-sulfonamide 1,1-dioxide[3]3-(Benzyl-d5)-3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Solubility In water, 108.3 mg/L at 25 °C. Freely soluble in alcohol and acetone. Insoluble in chloroform, benzene, ether.[6]Not AvailableNot Available
Table 2: Pharmacokinetic Parameters of Bendroflumethiazide
ParameterValueReference
Bioavailability 100%[1]
Protein Binding 96%[1]
Metabolism Extensive[1]
Half-life 3-4 hours[1]
Peak Plasma Time 2-3 hours[7]
Plasma Clearance 505 ml/min[7]
Renal Clearance 108 ml/min[7]
Excretion Approximately 30% excreted unchanged in urine.[8]

Mechanism of Action of Bendroflumethiazide

Bendroflumethiazide exerts its diuretic and antihypertensive effects by inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney.[9] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.[4][10] The resulting decrease in extracellular fluid and plasma volume contributes to its antihypertensive effect.

cluster_renal_tubule Distal Convoluted Tubule lumen Tubular Lumen symporter Na+/Cl- Symporter lumen->symporter Na+, Cl- cell Tubular Epithelial Cell blood Bloodstream bendro Bendroflumethiazide bendro->symporter Inhibits na_cl_reabsorption Na+ and Cl- Reabsorption excretion Increased Excretion of Na+, Cl-, and Water na_cl_reabsorption->excretion Leads to blood_pressure Decreased Blood Pressure excretion->blood_pressure

Mechanism of action of Bendroflumethiazide.

Experimental Protocols

Protocol 1: Quantification of N-Nitroso Bendroflumethiazide in Drug Substance by LC-MS/MS

This protocol is adapted from methods for the analysis of nitrosamine (B1359907) impurities in other thiazide diuretics and provides a framework for the sensitive detection of N-Nitroso Bendroflumethiazide.[5][11][12]

1. Materials and Reagents:

  • N-Nitroso Bendroflumethiazide reference standard

  • This compound (as internal standard)

  • Bendroflumethiazide drug substance

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm PVDF syringe filters

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of N-Nitroso Bendroflumethiazide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the N-Nitroso Bendroflumethiazide stock solution with a 1:1 methanol/water mixture to achieve concentrations ranging from 0.1 to 50 ng/mL. Spike each working standard with the internal standard to a final concentration of 10 ng/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the Bendroflumethiazide drug substance into a volumetric flask. Dissolve and dilute to volume with a 1:1 methanol/water mixture to achieve a final concentration of 1 mg/mL. Spike with the internal standard to a final concentration of 10 ng/mL. Vortex the sample for 1 minute and sonicate for 15 minutes. Centrifuge the sample, and filter the supernatant through a 0.22 µm PVDF syringe filter before analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate the analyte from the drug substance matrix.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Nitroso Bendroflumethiazide and its deuterated internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Quantify the amount of N-Nitroso Bendroflumethiazide in the drug substance sample using the calibration curve.

start Start prep_standards Prepare Standards and Internal Standard start->prep_standards prep_sample Prepare Drug Substance Sample start->prep_sample lc_ms_analysis LC-MS/MS Analysis prep_standards->lc_ms_analysis prep_sample->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Workflow for N-Nitroso Bendroflumethiazide analysis.

Conclusion

This technical guide provides a consolidated resource for professionals engaged in the research and development of Bendroflumethiazide and related compounds. The information on the physicochemical properties, mechanism of action, and analytical methodologies for N-Nitroso Bendroflumethiazide and its deuterated analog is critical for ensuring the safety and efficacy of pharmaceutical products containing Bendroflumethiazide. The provided experimental framework can be adapted and validated for routine quality control and research applications.

References

Determining the Isotopic Purity of N-Nitroso rac Bendroflumethiazide-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of N-Nitroso rac Bendroflumethiazide-D5. Given the critical role of isotopically labeled compounds in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative analysis, ensuring their isotopic integrity is paramount. This document outlines the key experimental protocols and data analysis workflows.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. It is typically determined by mass spectrometry and/or nuclear magnetic resonance spectroscopy. While specific batch data for this compound is proprietary to the manufacturer, the following table summarizes typical specifications for a high-quality deuterated compound.

ParameterTypical SpecificationMethod of Analysis
Isotopic Enrichment ≥ 98%Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated Isotopologue Distribution
D5Predominant SpeciesHigh-Resolution Mass Spectrometry (HRMS)
D4Minor ComponentHigh-Resolution Mass Spectrometry (HRMS)
D3Trace ComponentHigh-Resolution Mass Spectrometry (HRMS)
D2Trace ComponentHigh-Resolution Mass Spectrometry (HRMS)
D1Trace ComponentHigh-Resolution Mass Spectrometry (HRMS)
D0 (Unlabeled)Trace ComponentHigh-Resolution Mass Spectrometry (HRMS)
Chemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC)

Experimental Protocols

The determination of isotopic purity involves a multi-step process encompassing sample preparation, instrumental analysis, and data interpretation. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound by analyzing the mass-to-charge ratio of the molecule and its fragments.[2] High-resolution mass spectrometry (HRMS) is particularly effective in distinguishing between different isotopologues.[1][3]

Protocol for Isotopic Purity Analysis by LC-HRMS:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and its corresponding non-deuterated standard.

    • Dissolve each in a suitable high-purity solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.

    • Vortex the solutions to ensure homogeneity.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • The LC method should be optimized to achieve good chromatographic separation of the analyte from any potential impurities.

  • High-Resolution Mass Spectrometry (HRMS) Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Scan Mode: Full scan mode to acquire data over a relevant mass range.

    • Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

    • Data Acquisition: Acquire spectra for both the deuterated and non-deuterated standards.

  • Data Analysis:

    • Extract the mass spectra for the molecular ion of both the labeled and unlabeled compounds.

    • For the unlabeled standard, determine the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S).

    • For the this compound sample, identify and integrate the peak areas of the different isotopologues (D0 to D5).

    • Calculate the isotopic purity by determining the relative abundance of the D5 isotopologue compared to the sum of all isotopologues, after correcting for the natural isotopic abundance of the elements present in the molecule.

Isotopic Purity and Positional Analysis by NMR Spectroscopy

NMR spectroscopy provides valuable information about the structural integrity of the molecule and the specific positions of the deuterium labels.[1] While mass spectrometry provides the distribution of isotopologues, NMR can confirm that the deuterium atoms are in the expected locations.

Protocol for Isotopic Purity Analysis by ¹H and ²H NMR:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent should not have signals that overlap with the analyte's signals.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution proton NMR spectrum.

    • The absence or significant reduction of signals at the positions expected to be deuterated confirms successful labeling.

    • The integration of any residual proton signals at these positions, relative to the integration of a signal from a non-deuterated part of the molecule, can be used to estimate the isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow Workflow for Isotopic Purity Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis cluster_results Results prep_d5 Weigh & Dissolve N-Nitroso rac Bendroflumethiazide-D5 lcms LC-HRMS Analysis prep_d5->lcms nmr NMR Analysis (¹H and ²H) prep_d5->nmr prep_std Weigh & Dissolve Non-deuterated Standard prep_std->lcms ms_data Extract Mass Spectra & Integrate Isotopologue Peaks lcms->ms_data nmr_data Process Spectra & Analyze Signals nmr->nmr_data purity_calc Calculate Isotopic Purity & Distribution ms_data->purity_calc position_confirm Confirm Deuterium Positions nmr_data->position_confirm final_report Final Report purity_calc->final_report position_confirm->final_report

Isotopic Purity Determination Workflow

References

stability of deuterated N-Nitroso Bendroflumethiazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of Deuterated N-Nitroso Bendroflumethiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Bendroflumethiazide is a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Bendroflumethiazide, a thiazide diuretic.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. As a result, stringent control and monitoring of these impurities are required by regulatory agencies. The use of stable isotope-labeled compounds, such as deuterated N-Nitroso Bendroflumethiazide, is crucial for the accurate quantification of their non-labeled counterparts in analytical testing, serving as internal standards in mass spectrometry-based methods.[3]

This technical guide provides a comprehensive overview of the expected . Due to the limited availability of direct stability studies on this specific deuterated molecule, this guide synthesizes information from studies on analogous compounds, the principles of forced degradation, and the well-established kinetic isotope effect. The aim is to provide a robust theoretical framework and practical methodologies for researchers and drug development professionals working with this compound.

The Kinetic Isotope Effect and Expected Stability of Deuterated N-Nitroso Bendroflumethiazide

The stability of a molecule is intrinsically linked to the strength of its chemical bonds. Deuterium (B1214612), an isotope of hydrogen, possesses an additional neutron, which results in a carbon-deuterium (C-D) bond being stronger and more stable than a carbon-hydrogen (C-H) bond.[][5] This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE) , where the replacement of hydrogen with deuterium at a site of chemical reaction can significantly slow down the reaction rate.[][6]

In the context of drug molecules and their impurities, this effect can manifest as:

  • Reduced Metabolic Degradation: Enzymatic processes that involve the cleavage of a C-H bond are often slower when a C-D bond is present.[6][7]

  • Increased Chemical Stability: Chemical degradation pathways that involve the breaking of a C-H bond will proceed at a slower rate for the deuterated analog.[][8]

For N-Nitroso Bendroflumethiazide, deuteration, particularly on the benzyl (B1604629) group or the thiazide ring, is anticipated to enhance its stability against various degradation pathways. Any degradation mechanism that involves the cleavage of a deuterated C-D bond as a rate-limiting step will be kinetically disfavored compared to the non-deuterated compound. A study on N-nitrosodimethylamine (NDMA) demonstrated that deuteration inhibited its metabolism, showcasing the KIE in a relevant nitrosamine compound.[6]

Proposed Degradation Pathway

While specific degradation pathways for N-Nitroso Bendroflumethiazide have not been fully elucidated in the public domain, valuable insights can be drawn from the detailed stability and degradation studies of N-nitroso-hydrochlorothiazide (NO-HCT), a structurally analogous compound.[9] NO-HCT is known to be unstable in aqueous media, with its degradation rate being pH-dependent.[9]

Based on this analogy, N-Nitroso Bendroflumethiazide is likely to undergo hydrolysis, particularly at neutral to basic pH, leading to the cleavage of the N-N=O bond and the breakdown of the thiazide ring structure. The proposed major degradation products would be analogous to those of NO-HCT.

G cluster_main Proposed Degradation Pathway of N-Nitroso Bendroflumethiazide A N-Nitroso Bendroflumethiazide B Bendroflumethiazide (Parent Drug) A->B Denitrosation (Acidic pH) C Nitrosyl Cation (N=O+) A->C Denitrosation (Acidic pH) D Ring Cleavage Intermediates A->D Hydrolysis (Neutral/Basic pH) E 3-Benzyl-7-(aminosulfonyl)-5-(trifluoromethyl)-2,3- dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide analog D->E F Formaldehyde/Benzaldehyde D->F

Caption: Proposed degradation pathways for N-Nitroso Bendroflumethiazide.

Data Presentation: Stability under Forced Degradation

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10][11] The tables below are structured to present the type of quantitative data that would be generated from such studies, comparing the stability of deuterated versus non-deuterated N-Nitroso Bendroflumethiazide.

Table 1: Stability under Hydrolytic Conditions

Condition Time (hours) % Degradation (Non-deuterated) % Degradation (Deuterated - Predicted) Major Degradants Identified
0.1 M HCl (60°C) 0 0 0 -
2
8
24
Purified Water (60°C) 0 0 0 -
2
8
24
0.1 M NaOH (60°C) 0 0 0 -
2
8

| | 24 | | | |

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

Condition Duration % Degradation (Non-deuterated) % Degradation (Deuterated - Predicted) Major Degradants Identified
3% H₂O₂ (RT) 24 hours
Dry Heat (80°C) 48 hours

| Photolytic (ICH Q1B) | 1.2 million lux hours | | | |

Experimental Protocols

The following sections outline detailed methodologies for conducting stability studies on deuterated N-Nitroso Bendroflumethiazide. These protocols are synthesized from established methods for nitrosamines and related pharmaceutical compounds.[11][12][13]

Synthesis of Deuterated N-Nitroso Bendroflumethiazide

The synthesis of the deuterated standard can be achieved through methods described for isotopically stable labeled nitrosamines.[3] A general approach involves:

  • Synthesis of Deuterated Precursor: Preparation of deuterated Bendroflumethiazide, for instance, by using a deuterated benzyl halide in the synthesis of the parent drug.

  • Nitrosation: Reaction of the deuterated secondary amine precursor (deuterated Bendroflumethiazide) with a nitrosating agent, such as sodium nitrite, under acidic conditions to form the N-nitroso derivative.

Forced Degradation (Stress Testing) Protocol

The objective is to expose the deuterated N-Nitroso Bendroflumethiazide to a range of stress conditions to identify potential degradants and assess its stability profile.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve deuterated N-Nitroso Bendroflumethiazide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.

  • Neutral Hydrolysis: Mix the stock solution with purified water. Keep the solution at 60°C. Withdraw samples at the same time points.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 48 hours. Dissolve a known amount of the stressed solid for analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • All samples should be diluted to a suitable concentration (e.g., 1 µg/mL) with the mobile phase before analysis.

Stability-Indicating Analytical Method

A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity, which is crucial for nitrosamine analysis.[13]

Chromatographic Conditions (based on analogous methods[12][13]):

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for deuterated N-Nitroso Bendroflumethiazide and its expected degradation products must be determined and optimized.

G cluster_workflow Experimental Workflow for Stability Assessment cluster_stress Forced Degradation Conditions prep Prepare Stock Solution of Deuterated N-Nitroso Bendroflumethiazide acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation (H₂O₂) prep->ox therm Thermal (Dry Heat) prep->therm photo Photolytic (ICH Q1B) prep->photo analysis LC-MS/MS Analysis (Quantify Parent and Degradants) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis data Data Interpretation (Determine Degradation Rate and Pathway) analysis->data

References

Navigating the Labyrinth of N-Nitroso Impurities in Pharmaceuticals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – The pervasive and potent nature of N-nitroso compounds (nitrosamines) has presented a formidable challenge to the pharmaceutical industry. Classified as probable human carcinogens, their unexpected presence in various drug products has triggered widespread recalls and intensified regulatory scrutiny. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core scientific and technical principles essential for understanding, controlling, and mitigating N-nitroso impurities in pharmaceutical products.

The Genesis of a Menace: Formation of N-Nitroso Impurities

N-nitroso impurities are not typically introduced as raw materials but are formed through chemical reactions between nitrosating agents and susceptible amine-containing compounds. The primary reactants are secondary or tertiary amines, which can be present in active pharmaceutical ingredients (APIs), their degradation products, reagents, or solvents. The nitrosating agent is often a source of nitrite (B80452), which can be present as an impurity in excipients or introduced through contaminated raw materials and recycled solvents.[1]

The formation is most common under acidic conditions where nitrite is converted to more potent nitrosating species such as nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃).[1] Several key factors can influence the rate and extent of nitrosamine (B1359907) formation, including the basicity of the amine, pH, temperature, and the presence of catalysts or inhibitors.

Several root causes for the formation of these impurities have been identified throughout the pharmaceutical manufacturing process and even during storage:

  • API Synthesis: The synthetic route of the API may involve the use of reagents that can act as nitrosating agents or contain susceptible amines. For instance, the use of dimethylformamide (DMF) as a solvent can lead to the formation of N-nitrosodimethylamine (NDMA).[2]

  • Excipients: Many common excipients can contain trace levels of nitrites, which can react with amine-containing APIs or their degradation products.[3][4]

  • Degradation: The degradation of the drug substance or excipients over time can generate amines that are then available for nitrosation.[1]

  • Manufacturing Processes: Certain manufacturing steps, such as wet granulation, can provide an aqueous environment conducive to nitrosamine formation.[5] Quenching reactions involving nitrosating agents have also been identified as a potential source.[1]

  • Packaging: Unsuitable primary packaging materials, like nitrocellulose blisters, can be a source of nitrosating agents.[1]

G cluster_reactants Reactants cluster_conditions Conditions Secondary/Tertiary Amines Secondary/Tertiary Amines Reaction Nitrosation Reaction Secondary/Tertiary Amines->Reaction Nitrosating Agents (e.g., Nitrites) Nitrosating Agents (e.g., Nitrites) Nitrosating Agents (e.g., Nitrites)->Reaction Acidic pH Acidic pH Acidic pH->Reaction Elevated Temperature Elevated Temperature Elevated Temperature->Reaction N-Nitroso Impurity N-Nitroso Impurity Reaction->N-Nitroso Impurity

Figure 1: Formation Pathway of N-Nitroso Impurities.

Assessing the Risk: Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established stringent guidelines for the control of nitrosamine impurities.[6][7][8] A cornerstone of these regulations is the concept of an Acceptable Intake (AI) limit, which represents a level of exposure that poses a negligible carcinogenic risk over a lifetime.[6]

The determination of AI limits is a scientifically rigorous process, often based on rodent carcinogenicity data, such as the TD50 (the chronic dose rate that gives 50% of the animals tumors).[9] For nitrosamines with limited or no substance-specific data, a "predicted carcinogenic potency categorization" approach may be used, which considers the activating and deactivating structural features of the molecule.[6] The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities, including nitrosamines, which are considered a "cohort of concern" due to their high mutagenic potency.[10][11][12]

Nitrosamine ImpurityAbbreviationFDA AI Limit (ng/day)EMA AI Limit (ng/day)Health Canada AI Limit (ng/day)
N-NitrosodimethylamineNDMA969696
N-NitrosodiethylamineNDEA26.526.526.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA969696
N-NitrosoethylisopropylamineNEIPA26.526.526.5
N-NitrosodiisopropylamineNDIPA26.526.526.5
N-NitrosodibutylamineNDBA26.526.526.5
N-nitrosodiphenylamineNDPhA150015001500
N-nitrosomorpholineNMOR127127127
N-nitrosopiperidineNPIP100100100
N-nitrosopyrrolidineNPYR100100100
N-nitroso-nortriptylineNNORT181818
N-nitroso-acebutolol150015001500

Note: This table is not exhaustive and AI limits are subject to revision by regulatory agencies. Always consult the latest regulatory guidance.

G Start Identify Potential for Nitrosamine Formation Risk_Assessment Conduct Risk Assessment (ICH M7) Start->Risk_Assessment Risk_Identified Risk Identified? Risk_Assessment->Risk_Identified Confirmatory_Testing Perform Confirmatory Testing Risk_Identified->Confirmatory_Testing Yes No_Risk No Further Action (Document Assessment) Risk_Identified->No_Risk No Nitrosamine_Detected Nitrosamine Detected > AI? Confirmatory_Testing->Nitrosamine_Detected Implement_Control Implement Control Strategy Nitrosamine_Detected->Implement_Control Yes Below_AI Control at or below AI Nitrosamine_Detected->Below_AI No End Ensure Product Safety Implement_Control->End No_Risk->End Below_AI->End

Figure 2: Logical Workflow for Nitrosamine Risk Assessment.

The Analytical Arsenal: Detecting Trace-Level Impurities

The low permissible limits for nitrosamine impurities necessitate highly sensitive and selective analytical methods for their detection and quantification.[13] Traditional techniques like HPLC-UV often lack the required sensitivity.[13] Consequently, hyphenated mass spectrometry techniques have become the gold standard.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and widely used technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[13] Tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) provide the necessary selectivity to distinguish nitrosamines from complex sample matrices.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile nitrosamines.[13] Headspace (HS) sampling is often employed to introduce the sample, which minimizes matrix effects and potential thermal degradation in the injector.[13]

Experimental Protocol: LC-MS/MS Analysis of Nitrosamines in a Drug Product

This protocol provides a general framework for the analysis of multiple nitrosamines in a solid dosage form. Method validation in accordance with ICH Q2(R1) is essential.

1. Sample Preparation:

  • Accurately weigh a portion of the crushed tablets equivalent to a specific amount of the API (e.g., 100 mg).

  • Transfer to a suitable centrifuge tube.

  • Add a precise volume of an appropriate extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Vortex to mix and then sonicate or shake mechanically for a specified duration (e.g., 30-40 minutes) to ensure complete extraction.

  • Centrifuge the sample at a specified speed and duration (e.g., 4500 rpm for 15 minutes) to pelletize insoluble excipients.

  • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial.

2. Chromatographic Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution: A gradient program should be developed to achieve adequate separation of all target nitrosamines.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: e.g., 40 °C.

  • Injection Volume: e.g., 5-10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is often preferred for smaller, less polar nitrosamines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for tandem quadrupole instruments.

  • MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and their isotopically labeled internal standards must be optimized.

  • Source Parameters: Optimize parameters such as gas flows, temperatures, and voltages for maximum sensitivity.

4. Data Analysis and Quantification:

  • A calibration curve is constructed by analyzing standard solutions of known concentrations.

  • The concentration of each nitrosamine in the sample is determined by comparing its peak area to the calibration curve, using an internal standard for correction.

Analytical TechniqueTypical AnalytesLimit of Quantification (LOQ)AdvantagesDisadvantages
LC-MS/MS Broad range, including non-volatile nitrosamines0.005 - 0.1 ppmHigh sensitivity and selectivity, suitable for a wide range of compounds.Can be susceptible to matrix effects.
GC-MS/MS Volatile nitrosamines (e.g., NDMA, NDEA)<0.001 - 0.05 ppmExcellent for volatile compounds, headspace sampling reduces matrix interference.Not suitable for non-volatile or thermally labile compounds.
LC-HRMS Broad range of nitrosamines~0.005 ppmHigh selectivity and can aid in the identification of unknown impurities.Higher instrument cost and complexity.

Note: LOQ values are highly dependent on the specific analyte, matrix, and instrument configuration.

The Molecular Mechanism of Harm: Genotoxicity and Carcinogenicity

The carcinogenic potential of N-nitroso compounds stems from their metabolic activation into highly reactive electrophilic species that can damage DNA.[6] This process is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[2]

The metabolic activation pathway generally involves the following steps:

  • α-Hydroxylation: CYP enzymes, such as CYP2E1 and CYP2A6, catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[13][15]

  • Formation of an Unstable Intermediate: The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes.

  • Generation of a Diazonium Ion: This decomposition releases an aldehyde and forms a highly reactive diazonium ion (e.g., methyldiazonium from NDMA).[1][7]

  • DNA Adduct Formation: The diazonium ion is a potent alkylating agent that can react with nucleophilic sites on DNA bases, forming DNA adducts.[6][16][17] Key adducts, such as O⁶-alkylguanine, are known to be miscoding and can lead to mutations during DNA replication if not repaired.[6]

  • Initiation of Carcinogenesis: The accumulation of these mutations in critical genes can initiate the process of carcinogenesis.

G Nitrosamine Nitrosamine Alpha_Hydroxy α-Hydroxy Nitrosamine (Unstable) Nitrosamine->Alpha_Hydroxy α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1) CYP450->Alpha_Hydroxy Diazonium Diazonium Ion (Reactive Electrophile) Alpha_Hydroxy->Diazonium Decomposition DNA_Adduct DNA Adduct (e.g., O⁶-alkylguanine) Diazonium->DNA_Adduct Alkylation DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Miscoding during Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Figure 3: Signaling Pathway of N-Nitroso Impurity Genotoxicity.

Taming the Threat: Mitigation and Control Strategies

A proactive and multi-faceted approach is required to control the risk of N-nitroso impurity formation in pharmaceuticals. Strategies focus on both preventing their formation and removing them if they are present.

  • Risk Assessment and Process Understanding: A thorough understanding of the manufacturing process is paramount. This includes evaluating the potential for nitrosamine formation at each step, from the selection of raw materials to the final packaging.

  • Control of Raw Materials: Sourcing high-purity raw materials and excipients with low nitrite content is a critical first step.[3]

  • Process Optimization: Modifying manufacturing processes to avoid conditions that favor nitrosation can be highly effective. This may involve:

    • Changing solvents or reagents.

    • Adjusting the pH to be less acidic.[5]

    • Avoiding excessive temperatures.

  • Use of Nitrite Scavengers: The addition of certain compounds, known as nitrite scavengers, to the formulation can inhibit the formation of nitrosamines.[4][16] These scavengers, such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E), react with nitrosating agents, preventing them from reacting with amines.[5][18]

  • Purification: In some cases, purification steps can be incorporated into the manufacturing process to remove any nitrosamines that may have formed.

  • Continuous Monitoring: Implementing robust analytical testing programs for raw materials, intermediates, and the final drug product is essential to ensure that control strategies are effective and that the product consistently meets the required quality standards.

Conclusion: A Call for Vigilance and Innovation

The challenge of N-nitroso impurities in pharmaceuticals underscores the importance of a deep and evolving understanding of drug chemistry, manufacturing processes, and analytical science. A combination of robust risk assessment, advanced analytical techniques, and proactive mitigation strategies is essential to ensure the safety and quality of medicines. As the scientific and regulatory landscape continues to evolve, collaboration between industry, academia, and regulatory bodies will be crucial in navigating this complex issue and safeguarding public health. The principles and methodologies outlined in this guide provide a foundational framework for professionals dedicated to this critical endeavor.

References

Bendroflumethiazide Degradation and Nitrosamine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendroflumethiazide (B1667986), a thiazide diuretic, is widely used in the management of hypertension and edema.[1][2] The stability and purity of the drug substance and its formulated products are critical for ensuring patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of the degradation pathways of bendroflumethiazide and the potential for the formation of N-nitroso impurities. Understanding these aspects is crucial for the development of robust formulations, establishment of appropriate storage conditions, and implementation of effective analytical control strategies. This document details the primary degradation mechanisms, including hydrolysis and photodegradation, and explores the reaction pathways leading to the formation of N-Nitroso Bendroflumethiazide, a potential genotoxic impurity. Detailed experimental protocols for forced degradation studies and the analysis of degradation products and nitrosamines are also provided.

Degradation Pathways of Bendroflumethiazide

Bendroflumethiazide is susceptible to degradation under various stress conditions, primarily through hydrolysis and photodegradation. The extent of degradation is influenced by factors such as pH, light exposure, temperature, and humidity.[3][4]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for bendroflumethiazide, particularly in aqueous solutions and under acidic or basic conditions. The primary hydrolysis product is 5-trifluoromethyl-2,4-disulfamoylaniline (TFSA) , formed through the cleavage of the thiadiazine ring.[1][5] This reaction is catalyzed by both acid and high temperatures.[1]

In the presence of formaldehyde, which can be a degradation product of certain pharmaceutical excipients like polyethylene (B3416737) glycol (PEG), TFSA can further react to form hydroflumethiazide (HFMT) .[1][6][7] High humidity can promote this secondary reaction.[1][6][7]

Hydrolysis_Pathway BFT Bendroflumethiazide TFSA 5-trifluoromethyl-2,4-disulfamoylaniline (TFSA) BFT->TFSA Hydrolysis (Acidic, Heat) Phenylacetaldehyde Phenylacetaldehyde BFT->Phenylacetaldehyde Hydrolysis (Acidic, Heat) HFMT Hydroflumethiazide (HFMT) TFSA->HFMT + Formaldehyde (High Humidity) Formaldehyde Formaldehyde

Photodegradation

Bendroflumethiazide is known to be photochemically unstable.[1] Exposure to daylight or artificial light can accelerate its degradation, leading to the formation of TFSA and other photoproducts.[1] The rate of photodegradation is also influenced by pH, being faster at neutral pH compared to acidic pH.[1]

Photodegradation_Pathway BFT Bendroflumethiazide Excited_BFT Excited State Bendroflumethiazide BFT->Excited_BFT Light (UV/Vis) TFSA 5-trifluoromethyl-2,4-disulfamoylaniline (TFSA) Excited_BFT->TFSA Degradation Other_Photoproducts Other Photoproducts Excited_BFT->Other_Photoproducts Degradation

Nitrosamine (B1359907) Formation

A significant concern in the pharmaceutical industry is the formation of N-nitroso compounds, which are classified as probable human carcinogens. Bendroflumethiazide contains a secondary amine moiety within its thiadiazine ring structure, making it susceptible to nitrosation.[8] The resulting impurity is N-Nitroso Bendroflumethiazide .[8][9][10]

The formation of N-Nitroso Bendroflumethiazide occurs through the reaction of the secondary amine group in the bendroflumethiazide molecule with a nitrosating agent. Common nitrosating agents include nitrous acid (HNO₂), which can be formed in situ from nitrites (e.g., sodium nitrite) under acidic conditions.

Nitrosamine_Formation BFT Bendroflumethiazide (contains secondary amine) N_Nitroso_BFT N-Nitroso Bendroflumethiazide BFT->N_Nitroso_BFT Nitrosating_Agent Nitrosating Agent (e.g., HNO₂) Nitrosating_Agent->N_Nitroso_BFT

Sources of nitrites can include contaminants in starting materials, reagents, or solvents used in the manufacturing process, or even from atmospheric pollution. The reaction is typically favored by acidic conditions.

Quantitative Data on Degradation

The rate of bendroflumethiazide degradation is dependent on the specific stress conditions applied. The following tables summarize quantitative data from forced degradation studies.

Table 1: Hydrolytic and Thermal Degradation of Bendroflumethiazide

Stress ConditionTemperature (°C)Duration% DegradationPrimary Degradation Product(s)Reference
Acid Hydrolysis (strong acid)1001 hourSignificantTFSA[1]
Neutral (pH 7, protected from light)Room Temperature30 hours17.1%TFSA[1]
Acidic (pH 3, protected from light)Room Temperature30 hours1.0%TFSA[1]

Table 2: Photodegradation of Bendroflumethiazide

Light SourcepHDuration% DegradationPrimary Degradation Product(s)Reference
Daylight/Artificial Light3Not specifiedSignificantTFSA, other photoproducts[1]
Daylight/Artificial Light7Not specifiedFaster than at pH 3TFSA, other photoproducts[1]

Experimental Protocols

Forced Degradation Studies (as per ICH Q1A(R2))

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[11][12][13][14]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API Bendroflumethiazide API or Drug Product API->Acid API->Base API->Oxidative API->Thermal API->Photolytic Identification Identification and Characterization of Degradation Products Analysis->Identification Validation Method Validation Analysis->Validation

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve bendroflumethiazide in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 80°C for a specified period. After cooling, neutralize the solution with 0.1 M hydrochloric acid.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Keep the solid drug substance or drug product in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. For solutions, heat the stock solution at 80°C.

  • Photodegradation: Expose the drug substance or drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute appropriately with the mobile phase, and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for Bendroflumethiazide and its Degradation Products

This method is designed to separate and quantify bendroflumethiazide from its known degradation products, TFSA and HFMT.[5]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 M phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 65:35 v/v).[6][7] The pH of the mobile phase should be controlled (e.g., pH 2.0) to ensure good peak shape and stability of the analyte.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 271 nm.[15]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 35°C).[15]

Sample Preparation:

  • For drug substance: Dissolve an accurately weighed amount in the mobile phase.

  • For tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a known amount of bendroflumethiazide, to a volumetric flask. Add a suitable solvent (e.g., methanol), sonicate to dissolve, and dilute to volume.[15] Centrifuge or filter the solution before injection.

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Analytical Method for N-Nitroso Bendroflumethiazide

The analysis of N-nitroso compounds requires highly sensitive and specific analytical techniques due to their potential presence at trace levels. LC-MS/MS is the method of choice.[16][17][18]

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation Extraction Extraction from Matrix (e.g., Methanol/Water) Filtration Filtration (e.g., 0.22 µm PVDF) Extraction->Filtration LC_MS_MS LC-MS/MS Analysis Filtration->LC_MS_MS Sample Drug Substance or Product Sample Sample->Extraction Quantification Quantification using External Standard or Standard Addition LC_MS_MS->Quantification Reporting Reporting Results Quantification->Reporting

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Column: A suitable reversed-phase column (e.g., C18 or PFP) that provides good retention and separation of the nitrosamine from the API and other impurities.

  • Mobile Phase: A gradient of an aqueous solution containing a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for N-Nitroso Bendroflumethiazide would need to be determined.

  • Sample Preparation:

    • Accurately weigh the drug substance or a powdered tablet sample.

    • Extract with a suitable solvent (e.g., methanol).

    • Vortex and/or sonicate to ensure complete dissolution of the nitrosamine.

    • Centrifuge and filter the supernatant through a 0.22 µm filter before injection.[19]

  • Quantification:

    • Use an external standard calibration curve prepared with a certified reference standard of N-Nitroso Bendroflumethiazide.

    • Due to potential matrix effects, the standard addition method may be necessary for accurate quantification in complex matrices.[16]

Conclusion

The degradation of bendroflumethiazide is primarily driven by hydrolysis and photolysis, leading to the formation of TFSA and potentially HFMT. The presence of a secondary amine in its structure also predisposes it to the formation of N-Nitroso Bendroflumethiazide in the presence of nitrosating agents. A thorough understanding of these degradation pathways and the potential for nitrosamine formation is paramount for ensuring the quality, safety, and efficacy of bendroflumethiazide-containing drug products. The implementation of robust, validated, and stability-indicating analytical methods, as outlined in this guide, is essential for monitoring and controlling these impurities throughout the product lifecycle. This knowledge will enable researchers and drug development professionals to design stable formulations, establish appropriate storage and handling procedures, and comply with global regulatory expectations.

References

Methodological & Application

Application Note & Protocol: LC-MS/MS Method for the Quantification of N-Nitroso Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Regulatory agencies worldwide have stringent requirements for the monitoring and control of these impurities in drug substances and finished products. N-Nitroso Bendroflumethiazide is a potential nitrosamine impurity that can form in the presence of the active pharmaceutical ingredient (API) Bendroflumethiazide and nitrosating agents. This application note provides a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Nitroso Bendroflumethiazide, using its deuterated stable isotope-labeled internal standard, N-Nitroso Bendroflumethiazide-D5, to ensure accuracy and precision.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify N-Nitroso Bendroflumethiazide. The sample, containing the drug substance or product, is prepared and spiked with a known concentration of N-Nitroso Bendroflumethiazide-D5. The analyte and internal standard are separated from the sample matrix using reversed-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of N-Nitroso Bendroflumethiazide in the sample, minimizing potential matrix effects and variability in instrument response.

Experimental Protocols

Materials and Reagents
  • N-Nitroso Bendroflumethiazide reference standard

  • N-Nitroso Bendroflumethiazide-D5 internal standard

  • Bendroflumethiazide drug substance or drug product

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥99%)

  • Ammonium formate (B1220265) (≥99%)

  • 0.22 µm syringe filters (e.g., PVDF or PTFE)

Instrumentation
  • A sensitive and well-maintained LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

Preparation of Solutions

Standard Stock Solutions (100 µg/mL):

  • Accurately weigh approximately 1 mg of N-Nitroso Bendroflumethiazide reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Prepare a separate stock solution for N-Nitroso Bendroflumethiazide-D5 in the same manner.

  • Store stock solutions at 2-8°C and protect from light. Note: The stability of N-Nitroso Bendroflumethiazide in solution may be limited; fresh stock solutions should be prepared regularly.

Working Standard Solutions:

  • Prepare a series of calibration curve standards by serially diluting the N-Nitroso Bendroflumethiazide stock solution with a suitable diluent (e.g., 50:50 methanol:water) to achieve a concentration range appropriate for the expected level of the impurity.

  • Prepare a working internal standard solution of N-Nitroso Bendroflumethiazide-D5 at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

Sample Preparation
  • Drug Substance: Accurately weigh approximately 100 mg of the Bendroflumethiazide drug substance into a 10 mL volumetric flask.

  • Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer an accurately weighed portion of the powder equivalent to 100 mg of Bendroflumethiazide into a 10 mL volumetric flask.

  • Add a sufficient volume of methanol (e.g., 7 mL) to the flask and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Vortex the solution for 1 minute.

  • Transfer a 1 mL aliquot of this solution to a 10 mL volumetric flask.

  • Add a specified volume of the N-Nitroso Bendroflumethiazide-D5 working internal standard solution.

  • Dilute to the mark with 50:50 methanol:water.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method Parameters

The following are recommended starting conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography:

ParameterRecommended Condition
Column C18, 1.8-2.7 µm, e.g., 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for instrument
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative data for the LC-MS/MS method is summarized in the tables below.

Table 1: Molecular Weights and Precursor Ions

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
N-Nitroso BendroflumethiazideC₁₅H₁₃F₃N₄O₅S₂450.4451.0
N-Nitroso Bendroflumethiazide-D5C₁₅H₈D₅F₃N₄O₅S₂455.4456.1

Table 2: Proposed MRM Transitions and Collision Energies

Note: The following product ions are proposed based on common fragmentation patterns of N-nitrosamines (loss of -NO, ~30 Da). The collision energies are starting points and must be optimized on the specific mass spectrometer being used for the analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Proposed Collision Energy (eV)
N-Nitroso Bendroflumethiazide 451.0421.0 (Quantifier)10020-30
451.0Other fragment (Qualifier)100Optimize
N-Nitroso Bendroflumethiazide-D5 456.1426.1 (Quantifier)10020-30
456.1Other fragment (Qualifier)100Optimize

Method Validation

This LC-MS/MS method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be from the limit of quantification (LOQ) to 150% of the specification limit.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking experiments at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Weigh Drug Substance/Product C Spike with Internal Standard (IS) (N-Nitroso Bendroflumethiazide-D5) A->C B Prepare Stock Solutions (Analyte & IS) B->C D Dilute and Filter C->D E Inject into LC System D->E F Chromatographic Separation (C18 Column) E->F G Electrospray Ionization (ESI+) F->G H Tandem Mass Spectrometry (MRM Mode) G->H I Peak Integration H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantify using Calibration Curve J->K L Report Result K->L Logical_Relationships cluster_method Analytical Method cluster_components Key Components Analyte N-Nitroso Bendroflumethiazide LC Liquid Chromatography (Separation) Analyte->LC IS N-Nitroso Bendroflumethiazide-D5 (Internal Standard) IS->LC Accuracy Internal Standard Correction IS->Accuracy MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Elution Selectivity MRM Transitions MSMS->Selectivity Sensitivity Optimized MS Parameters MSMS->Sensitivity Robustness Validated Protocol Selectivity->Robustness Sensitivity->Robustness Accuracy->Robustness

Quantitative Analysis of Nitrosamines Using Deuterated Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring rigorous analytical testing to control these impurities to acceptable levels.[2] This document provides detailed application notes and protocols for the quantitative analysis of common nitrosamine impurities using deuterated internal standards in conjunction with mass spectrometry techniques, which is considered the gold standard for accurate and reliable quantification.[2][3]

The use of stable isotope-labeled internal standards, particularly deuterated nitrosamines, is fundamental to robust analytical methods for quantifying these impurities at trace levels.[2] Deuterated standards have nearly identical physicochemical properties to their native counterparts but a higher mass, allowing for precise differentiation during mass spectrometric detection.[2] This isotope dilution technique effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., a deuterated nitrosamine) to a sample before processing. The labeled standard acts as an internal benchmark. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the concentration of the native analyte in the sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.

cluster_sample Sample cluster_standard Standard Analyte Target Analyte (e.g., NDMA) Spiking Spiking Analyte->Spiking ISTD Deuterated Standard (e.g., NDMA-d6) ISTD->Spiking SamplePrep Sample Preparation (Extraction, Cleanup) Spiking->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Analysis (Ratio of Analyte/ISTD) LCMS->Data Result Accurate Quantification Data->Result

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The choice of analytical technique often depends on the volatility and thermal stability of the target nitrosamines.[2] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally more versatile and is the preferred method for a wide range of nitrosamines, including less volatile or thermally labile compounds like N-nitroso-N-methyl-4-aminobutyric acid (NMBA).[2][4] Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) is particularly effective for volatile nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[2]

Protocol 1: LC-MS/MS Analysis of Nitrosamines in Metformin (B114582) Drug Product

This protocol is adapted from methodologies developed for the analysis of multiple nitrosamine impurities in metformin.[5][6]

1. Reagents and Materials:

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrosamine analytical standards (e.g., NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA)

  • Deuterated internal standards (e.g., NDMA-d6, NDEA-d10, NMBA-d3)

  • Metformin drug product tablets

2. Standard Preparation:

  • Internal Standard (ISTD) Stock Solution: Prepare a mixed stock solution of deuterated standards in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known concentration of the ISTD stock solution and varying concentrations of the nitrosamine analytical standards into a solution of the drug product matrix. This helps to mimic the sample matrix and account for its effects.

3. Sample Preparation:

  • Crush a suitable number of metformin tablets to obtain a fine powder.

  • Weigh an amount of the crushed powder equivalent to a target concentration of 100 mg/mL of the active pharmaceutical ingredient (API).[5]

  • Transfer the powder to a centrifuge tube and add the appropriate volume of methanol containing the deuterated internal standards at a known concentration.[7]

  • Vortex the mixture for approximately 5 minutes to ensure thorough mixing.[5]

  • Sonicate the sample for 10 minutes to facilitate extraction.[5]

  • Centrifuge the sample at 4500 rpm for 15 minutes to pellet the excipients.[7][8]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[8]

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: A reversed-phase column suitable for polar compounds, such as a biphenyl (B1667301) or C18 column (e.g., 4.6 x 150 mm, 3 µm).[5][6]

  • Mobile Phase A: 0.1% Formic acid in water[8]

  • Mobile Phase B: 0.1% Formic acid in methanol[8]

  • Gradient Elution: A suitable gradient to separate the target nitrosamines from the drug matrix.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: GC-MS/MS Analysis of Volatile Nitrosamines in Valsartan Drug Substance

This protocol is based on headspace GC-MS methods for the analysis of volatile nitrosamines in sartan drugs.[1]

1. Reagents and Materials:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrosamine analytical standards (e.g., NDMA, NDEA)

  • Deuterated internal standards (e.g., NDMA-d6)

  • Valsartan drug substance

2. Standard Preparation:

  • Internal Standard (ISTD) Stock Solution: Prepare a stock solution of NDMA-d6 in a suitable solvent.

  • Calibration Standards: Prepare calibration standards in DMSO containing a fixed concentration of the ISTD and varying concentrations of the target nitrosamines.

3. Sample Preparation:

  • Accurately weigh approximately 500 mg of the Valsartan drug substance into a 20 mL headspace vial.[1]

  • Add 4.5 mL of DMSO and 0.5 mL of the ISTD solution to the vial.[1]

  • Immediately cap and crimp the vial.[1]

  • Vortex the sample to ensure complete dissolution.[1]

4. GC-MS/MS Conditions:

  • GC System: Gas chromatograph with a headspace autosampler

  • Column: A polar column, such as a DB-WAX (e.g., 30 m x 0.25 mm x 0.5 µm).[1]

  • Injector: Split/splitless injector (e.g., 5:1 split ratio) at 220 °C.[1]

  • Oven Program: A suitable temperature program to separate the volatile nitrosamines.

  • Carrier Gas: Helium

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Drug Substance/Product Spike Spike with Deuterated Internal Standard Weigh->Spike Dissolve Dissolve/Extract in Appropriate Solvent Spike->Dissolve Vortex Vortex/Sonicate Dissolve->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS/MS or GC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Integrate Peak Areas (Analyte and ISTD) Detect->Integrate Calculate Calculate Analyte/ISTD Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

General Analytical Workflow.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of nitrosamines using deuterated standards. These values are illustrative and should be established for each specific method and instrument.

Table 1: Example MRM Transitions for Common Nitrosamines and Their Deuterated Standards [2][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
NDMA75.143.158.1
NDMA-d681.146.164.1
NDEA103.143.175.1
NDEA-d10113.150.184.1
NEIPA117.175.143.1
NDIPA131.189.143.1
NDBA159.257.1102.1
NMBA147.1117.171.1
NMBA-d3150.1120.174.1

Table 2: Typical Method Performance Characteristics

ParameterNDMA in Ranitidine[3]Multiple Nitrosamines in Sartans[4][9]NDMA in Metformin[7]
Limit of Detection (LOD) 1.0 ng/mL~0.05-0.1 ng/mL0.010 ng/mg
Limit of Quantification (LOQ) 0.025 - 0.1 ng/mL0.1 ng/mL0.030 ng/mg
Linearity Range 0.025 - 100 ng/mL0.1 - 100 ng/mL0.3 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.99> 0.99
Recovery 85 - 115%70 - 130%Not explicitly stated, but method deemed accurate
Precision (%RSD) ≤ 15%< 25% at LOQNot explicitly stated, but method deemed precise

Conclusion

The accurate and reliable quantification of nitrosamine impurities is essential for ensuring the safety and quality of pharmaceutical products.[2] The use of deuterated internal standards in combination with sensitive and selective analytical techniques like LC-MS/MS and GC-MS/MS provides a robust framework for meeting the stringent regulatory requirements.[2][3] The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the control of these potentially harmful impurities. It is crucial to emphasize that each analytical method must be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose.[10][11]

References

Application Notes and Protocols for the Use of N-Nitroso rac Bendroflumethiazide-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of N-nitrosamine impurities in pharmaceutical products is a critical aspect of drug safety assessment due to their classification as probable human carcinogens. Accurate and precise analytical methods are essential for monitoring these impurities at trace levels. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, as they correct for variability during sample preparation and analysis.[1][2]

N-Nitroso rac Bendroflumethiazide-D5 is the deuterium-labeled analogue of N-Nitroso rac Bendroflumethiazide, a potential impurity in the diuretic drug Bendroflumethiazide.[3][4] Its near-identical chemical and physical properties to the unlabeled analyte make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of N-Nitroso rac Bendroflumethiazide in drug substances and formulated products.

Principle of Internal Standardization

The core principle of using a deuterated internal standard is to add a known quantity of the labeled compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. The internal standard co-elutes with the target analyte and experiences similar effects from the sample matrix, extraction recovery, and instrument response variations.[1][2] By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, even if the absolute signal intensity fluctuates.

Physicochemical Properties

A summary of the key physicochemical properties for N-Nitroso rac Bendroflumethiazide and its D5-labeled internal standard is provided below.

PropertyN-Nitroso rac BendroflumethiazideThis compound
Molecular Formula C₁₅H₁₃F₃N₄O₅S₂[5]C₁₅H₈D₅F₃N₄O₅S₂
Molecular Weight 450.4 g/mol [5]455.4 g/mol [6]
Exact Mass 450.0279 Da[5]455.0593 Da[6]
Structure 3-benzyl-4-nitroso-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][7][8]thiadiazine-7-sulfonamide 1,1-dioxide[1]4-Nitroso-3-((phenyl-d5)methyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][7][8]thiadiazine-7-sulfonamide 1,1-Dioxide[3][4]

Experimental Protocols

This section outlines a general protocol for the quantification of N-Nitroso rac Bendroflumethiazide in a drug product matrix using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 10.0 mL of methanol (B129727).

  • Analyte Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of N-Nitroso rac Bendroflumethiazide and dissolve in 10.0 mL of methanol.

  • IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution with methanol:water (50:50, v/v) to achieve a final concentration of 100 ng/mL.

  • Analyte Working Solutions for Calibration Curve: Perform serial dilutions of the Analyte Stock Solution to prepare a series of standard solutions for the calibration curve, typically ranging from 1 ng/mL to 200 ng/mL.

Sample Preparation (from a Tablet Formulation)
  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL) to the tube.

  • Add 10 mL of methanol and vortex for 5 minutes to extract the analyte and IS.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer is recommended for this analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[7][9]

ParameterRecommended Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Gas Flow Optimized for the specific instrument
Mass Spectrometry Parameters (MRM)

The following MRM transitions are proposed based on the molecular weights and common fragmentation patterns of nitrosamines (loss of the nitroso group, -NO, which corresponds to a neutral loss of 30 Da). Note: These parameters must be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nitroso rac Bendroflumethiazide 451.0 ( [M+H]⁺ )421.0 ( [M+H-NO]⁺ )100To be optimized
This compound (IS) 456.1 ( [M+H]⁺ )426.1 ( [M+H-NO]⁺ )100To be optimized

Data Presentation and Method Performance (Illustrative)

The following tables summarize typical quantitative data that would be generated during the validation of this analytical method.

Table 1: Calibration Curve for N-Nitroso rac Bendroflumethiazide
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.51,25050,5000.025
1.02,55051,0000.050
5.012,60050,8000.248
10.025,20050,2000.502
25.063,00050,4001.25
50.0126,50050,6002.50
100.0251,00050,1005.01
Linear Range: 0.5 - 100 ng/mL
Correlation Coefficient (r²): > 0.995
Weighting: 1/x²
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=6)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) (n=18)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC 1.51.454.896.71.486.298.7
MQC 40.041.23.5103.040.54.1101.3
HQC 80.078.92.998.679.53.899.4

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of N-Nitroso rac Bendroflumethiazide using its deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Powder Spike_IS Spike with N-Nitroso-D5 IS Sample->Spike_IS Extraction Solvent Extraction Spike_IS->Extraction Calibrators Prepare Calibrators & QCs (Spiked with IS) LCMS LC-MS/MS Analysis (MRM Mode) Calibrators->LCMS Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter Filter->LCMS Peak_Integration Peak Area Integration (Analyte & IS) LCMS->Peak_Integration Ratio_Calc Calculate Peak Area Ratios Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Unknown Samples Cal_Curve->Quantification

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Nitroso rac Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and drug manufacturers due to their potential carcinogenic properties. Bendroflumethiazide, a thiazide diuretic used to treat hypertension and edema, can potentially form the N-nitroso derivative, N-Nitroso Bendroflumethiazide, under certain conditions.[1] Rigorous analytical monitoring is therefore essential to ensure patient safety.

This application note presents a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso Bendroflumethiazide. The method utilizes its stable isotope-labeled internal standard, N-Nitroso rac Bendroflumethiazide-D5, to ensure accuracy and precision.[2][3] This method is intended for use by researchers, scientists, and drug development professionals for analytical method development and quality control applications.[4][5]

The formation of nitrosamines can occur when secondary or tertiary amines react with a nitrosating agent, such as nitrous acid, which can be formed from nitrites present in excipients or other raw materials under acidic conditions.[6] Therefore, a robust analytical method is crucial for the detection and quantification of these impurities at trace levels.

Experimental

Materials and Reagents
  • N-Nitroso rac Bendroflumethiazide reference standard

  • This compound internal standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate (B1220265) (LC-MS grade)

Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of N-Nitroso rac Bendroflumethiazide reference standard in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the standard stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each working standard with the internal standard to a final concentration of 10 ng/mL.

  • Sample Preparation (Bendroflumethiazide Tablets):

    • Weigh and finely powder a representative number of Bendroflumethiazide tablets.

    • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Transfer 1 mL of the filtered solution to a clean vial and add the internal standard to a final concentration of 10 ng/mL.

LC-MS/MS Method

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Nitroso rac Bendroflumethiazide 451.0308.0 (Quantifier)10020
451.0280.0 (Qualifier)10025
This compound 456.0313.010020

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for N-Nitroso rac Bendroflumethiazide corresponds to its molecular weight of approximately 450.4 g/mol , and for the D5-labeled standard, it is approximately 455.4 g/mol .[7][8]

Method Validation (Proposed)

The analytical method should be validated in accordance with ICH Q2(R1) guidelines.[5] The following parameters are recommended for validation:

  • Specificity: Analyze blank samples (diluent) and spiked samples to ensure no interference at the retention time of the analyte and internal standard.

  • Linearity: Analyze the working standard solutions to establish a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Accuracy (Recovery): Perform recovery studies by spiking known amounts of the analyte into a placebo matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Precision (Repeatability and Intermediate Precision): Assess the precision of the method by analyzing multiple preparations of a homogenous sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature, flow rate, mobile phase composition) on the analytical results.

Table 4: Proposed Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 80 - 120%
Precision (RSD) ≤ 15%

Results and Discussion

This application note provides a framework for the development of a robust and sensitive LC-MS/MS method for the quantification of N-Nitroso rac Bendroflumethiazide using its deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring accurate quantification, especially at the low levels required for nitrosamine impurity analysis.

The proposed method, based on established analytical principles for nitrosamine analysis, offers a starting point for laboratories to develop and validate their own in-house methods for the quality control of Bendroflumethiazide drug products. The provided chromatographic and mass spectrometric conditions are designed to provide good separation and high sensitivity.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of N-Nitroso rac Bendroflumethiazide in pharmaceutical samples. The use of this compound as an internal standard ensures high accuracy and precision. This method can be a valuable tool for pharmaceutical quality control laboratories to monitor and control the levels of this potential genotoxic impurity, thereby ensuring the safety and quality of Bendroflumethiazide products. It is recommended that the method be fully validated in the user's laboratory to demonstrate its suitability for its intended purpose.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting drug_product Bendroflumethiazide Drug Product powder Weigh & Powder Tablets drug_product->powder dissolve Dissolve in Methanol & Sonicate powder->dissolve filter Centrifuge & Filter dissolve->filter spike_sample Spike with Internal Standard filter->spike_sample lc_separation HPLC Separation (C18 Column) spike_sample->lc_separation ref_std N-Nitroso Bendroflumethiazide Reference Standard stock_solutions Prepare Stock Solutions ref_std->stock_solutions is_std This compound Internal Standard is_std->stock_solutions working_std Prepare Working Standards stock_solutions->working_std spike_std Spike with Internal Standard working_std->spike_std spike_std->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the analysis of N-Nitroso rac Bendroflumethiazide.

signaling_pathway cluster_formation Potential Formation Pathway of N-Nitroso Bendroflumethiazide bendroflumethiazide Bendroflumethiazide (Secondary Amine) n_nitroso_bendroflumethiazide N-Nitroso Bendroflumethiazide bendroflumethiazide->n_nitroso_bendroflumethiazide Nitrosation Reaction nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->n_nitroso_bendroflumethiazide

Caption: Simplified formation pathway of N-Nitroso Bendroflumethiazide.

References

Application Notes and Protocols for the Quality Control of N-Nitroso rac Bendroflumethiazide-D5 in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. N-Nitroso Bendroflumethiazide, a potential impurity in the diuretic drug Bendroflumethiazide, requires sensitive and accurate quantification to ensure patient safety. N-Nitroso rac Bendroflumethiazide-D5 is a deuterium-labeled internal standard essential for the reliable quantification of N-Nitroso Bendroflumethiazide by isotope dilution mass spectrometry.[1] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical quality control.

Nitrosamines are classified as probable human carcinogens, and regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on their presence in drug products.[2] For N-Nitroso-Bendroflumethiazide, the FDA has set an acceptable intake (AI) limit of 1500 ng/day.[2] The use of a stable isotope-labeled internal standard like this compound is critical for developing and validating robust analytical methods to meet these stringent regulatory requirements.[1]

Analytical Application

Quantitative Analysis of N-Nitroso Bendroflumethiazide in Pharmaceutical Drug Substances and Products by LC-MS/MS.

The primary application of this compound is as an internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation and chromatographic analysis. This co-elution allows for accurate quantification by correcting for matrix effects and variations in instrument response.

Data Presentation

The following tables summarize representative quantitative data for an LC-MS/MS method for the analysis of N-Nitroso Bendroflumethiazide using this compound as an internal standard. These values are based on typical performance characteristics of similar analytical methods for nitrosamine impurities.

Table 1: LC-MS/MS Method Parameters (Representative)

ParameterValue
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol (B129727)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Acquisition Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitroso Bendroflumethiazide451.0282.025
This compound456.0287.025

Table 3: Method Validation Data (Estimated)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Limit of Detection (LOD) 0.05 ng/mLReportable
Limit of Quantitation (LOQ) 0.15 ng/mLS/N ≥ 10
Accuracy (Recovery %) 95 - 105%80 - 120%
Precision (%RSD) < 10%≤ 15%

Experimental Protocols

A detailed methodology for the quantification of N-Nitroso Bendroflumethiazide in a drug product is provided below.

Preparation of Standard Solutions
  • N-Nitroso Bendroflumethiazide Stock Solution (100 µg/mL): Accurately weigh 1 mg of N-Nitroso Bendroflumethiazide reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the N-Nitroso Bendroflumethiazide stock solution with methanol to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 10 ng/mL.

Sample Preparation
  • Drug Product (Tablets): Accurately weigh and crush a representative number of tablets to obtain a fine powder.

  • Extraction: Transfer a portion of the powdered tablets equivalent to 10 mg of Bendroflumethiazide into a centrifuge tube. Add 10 mL of methanol and spike with the internal standard solution to a final concentration of 10 ng/mL.

  • Sonication and Centrifugation: Sonicate the sample for 15 minutes to ensure complete extraction of the analyte. Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analysis
  • Inject the prepared standard and sample solutions into the LC-MS/MS system.

  • Acquire data using the MRM parameters specified in Table 2.

  • Quantify the concentration of N-Nitroso Bendroflumethiazide in the samples using the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the general workflow for nitrosamine impurity analysis and the logical relationship of using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting start Start weigh Weigh Drug Product start->weigh spike Spike with this compound weigh->spike extract Extract with Solvent spike->extract centrifuge Centrifuge & Filter extract->centrifuge inject Inject into LC-MS/MS centrifuge->inject standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report end End report->end

Caption: Experimental workflow for nitrosamine analysis.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_result Result analyte N-Nitroso Bendroflumethiazide process Sample Prep & LC-MS/MS analyte->process is This compound is->process result Accurate Quantification process->result Correction for Variability

Caption: Logic of using an internal standard.

References

Application Note and Protocol for the Utilization of N-Nitroso rac Bendroflumethiazide-D5 in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies worldwide mandate the monitoring and control of these impurities in drug substances and products.[1][2][4] N-Nitroso Bendroflumethiazide is a potential nitrosamine (B1359907) impurity related to the diuretic drug Bendroflumethiazide.[5] Accurate and sensitive analytical methods are crucial for the quantification of such impurities to ensure patient safety.

This document provides a detailed protocol for the use of N-Nitroso rac Bendroflumethiazide-D5 as an internal standard (IS) in High-Performance Liquid Chromatography (HPLC) methods, often coupled with mass spectrometry (MS), for the precise quantification of N-Nitroso Bendroflumethiazide. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard in quantitative analysis.[6][7] This is because it co-elutes with the analyte of interest and exhibits similar chemical and physical properties during sample extraction, chromatography, and ionization, thereby compensating for variations in the analytical process.[6][7][8]

This compound is the deuterium-labeled version of N-Nitroso rac Bendroflumethiazide.[9][10] Its use as an internal standard is intended for quantitative analysis by methods such as LC-MS.[9]

Chemical Information

CompoundMolecular FormulaMolecular Weight ( g/mol )
N-Nitroso rac BendroflumethiazideC15H13F3N4O5S2450.41
This compoundC15H8D5F3N4O5S2455.44

Experimental Protocol: HPLC Method for Quantification of N-Nitroso Bendroflumethiazide using this compound as an Internal Standard

This protocol outlines a general procedure that should be validated for specific matrices and instrumentation.

Materials and Reagents
  • This compound (Reference Standard)

  • N-Nitroso rac Bendroflumethiazide (Reference Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug substance or drug product to be tested

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point for method development.

Chromatographic Conditions (Starting Point)
ParameterRecommended Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 2
MS Detection ESI Positive Ion Mode
MRM Transitions To be determined by direct infusion of individual standards

Table 2: Suggested HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
12.0955
Preparation of Solutions

3.4.1. Internal Standard (IS) Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a suitable solvent, such as methanol, in a 10 mL volumetric flask.

  • Store the stock solution at 2-8 °C, protected from light. The stability of nitrosamines in solution can be a concern.[11]

3.4.2. Working Internal Standard (IS) Solution (1 µg/mL)

  • Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL.

3.4.3. Analyte Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1 mg of N-Nitroso rac Bendroflumethiazide.

  • Dissolve in a suitable solvent, such as methanol, in a 10 mL volumetric flask.

  • Store under the same conditions as the IS stock solution.

3.4.4. Calibration Standards

  • Prepare a series of calibration standards by spiking the analyte stock solution into a diluent (e.g., 50:50 acetonitrile/water) to cover the desired concentration range (e.g., 0.5 to 100 ng/mL).

  • Add a fixed amount of the Working Internal Standard Solution to each calibration standard.

Sample Preparation
  • Accurately weigh a suitable amount of the drug substance or crushed tablets.

  • Add a known volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Spike with a known amount of the Working Internal Standard Solution.

  • Vortex or sonicate to ensure complete dissolution of the analyte.

  • Centrifuge or filter the sample to remove any undissolved excipients.

  • Transfer the supernatant or filtrate to an HPLC vial for analysis.

Data Analysis and System Suitability

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the N-nitroso impurity in the sample can then be determined from this curve.

  • System Suitability: Inject a mid-level calibration standard multiple times (e.g., n=6) to assess the system's precision. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (typically <15%).

Visualizations

experimental_workflow prep_standards Prepare Calibration Standards (Analyte + IS) hplc_analysis HPLC-MS/MS Analysis prep_standards->hplc_analysis prep_sample Prepare Sample (Drug Substance/Product + IS) prep_sample->hplc_analysis data_acquisition Data Acquisition (MRM Mode) hplc_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report Report Results quantification->report

Caption: Experimental workflow for the quantification of N-Nitroso Bendroflumethiazide.

internal_standard_logic analyte Analyte (N-Nitroso Bendroflumethiazide) process Analytical Process (Extraction, Injection, Ionization) analyte->process result Accurate & Precise Quantification analyte->result is Internal Standard (this compound) is->process compensation Compensation for Variation is->compensation Similar Properties variation Potential for Variation / Loss process->variation variation->compensation compensation->result

Caption: Rationale for using a deuterated internal standard in quantitative analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHUse a new column, adjust mobile phase pH.
Low Sensitivity Suboptimal MS parameters, sample degradationOptimize MS source parameters, ensure fresh sample and standard preparation.
High Variability Inconsistent sample preparation, instrument instabilityEnsure accurate and consistent pipetting, check for leaks in the HPLC system.
No IS Peak Incorrect IS concentration, MS not tuned for ISVerify IS solution preparation, confirm MS parameters for the D5 compound.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of N-Nitroso rac Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed analysis of the mass spectrometry fragmentation of N-Nitroso rac Bendroflumethiazide-D5, a deuterated isotopologue of the N-nitroso impurity of Bendroflumethiazide. Understanding the fragmentation pattern of this compound is critical for its unambiguous identification and quantification in pharmaceutical substances and drug products. Nitrosamine impurities are a class of potential genotoxic substances, and their control is a significant focus in drug safety and quality assessment. The use of a stable isotope-labeled internal standard, such as this compound, is essential for developing robust and accurate analytical methods for the trace-level detection of the corresponding non-labeled nitrosamine.

This application note outlines the predicted fragmentation pathway based on the known fragmentation of N-nitroso compounds and sulfonamides. It also provides a comprehensive experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer, particularly under collision-induced dissociation (CID) in positive ion mode, is expected to proceed through a series of characteristic steps. The molecular weight of Bendroflumethiazide is 421.41 g/mol , and its N-nitroso derivative is 450.4 g/mol .[1][2] The deuterated analogue, this compound, will have a molecular weight of approximately 455.4 g/mol .

The primary fragmentation events are predicted to be:

  • Loss of the Nitroso Group: N-nitroso compounds readily lose the nitroso group (•NO), a neutral radical with a mass of 30 Da, upon fragmentation.[3][4][5] This initial loss from the protonated molecule [M+H]+ results in a significant fragment ion.

  • Cleavage of the Benzyl-D5 Group: A common fragmentation pathway for molecules containing a benzyl (B1604629) group is the formation of a stable tropylium (B1234903) ion. For the deuterated benzyl group (D5-benzyl), this would result in a fragment with a mass-to-charge ratio (m/z) of 96.

  • Fragmentation of the Thiazide Ring System: The remaining thiazide structure can undergo further fragmentation, including cleavage of the sulfonamide group.

Based on these principles, a proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragment M [M+H]+ this compound m/z 456.1 F1 [M+H-NO]+ m/z 426.1 M->F1 -NO (30 Da) F2 Tropylium-D5 ion m/z 96.1 F1->F2 F3 [M+H-NO-C7H2D5]+ m/z 330.0 F1->F3 - C7H2D5 (96 Da) Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing of Sample and Standard B Dissolution and Dilution A->B C Centrifugation (for samples) B->C D Transfer to Autosampler Vials C->D E Injection into LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

References

Application Note: Determination of N-Nitroso Bendroflumethiazide in Pharmaceutical Drug Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for these impurities and require manufacturers to conduct rigorous risk assessments and analytical testing.[1][3] N-Nitroso Bendroflumethiazide is a nitrosamine drug substance-related impurity (NDSRI) that can form in drug products containing the active pharmaceutical ingredient (API) Bendroflumethiazide. This application note provides a detailed protocol for the sensitive and selective determination of N-Nitroso Bendroflumethiazide in drug products using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodology described is based on established analytical principles for the detection of nitrosamine impurities.[2][4][5]

Analytical Methodology

The method of choice for the trace-level quantification of nitrosamine impurities is LC-MS/MS, owing to its high sensitivity and selectivity.[2][4] This technique allows for the effective separation of the analyte of interest from the drug matrix and subsequent detection and quantification with high precision and accuracy. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures that the detection is highly specific to N-Nitroso Bendroflumethiazide.

Experimental Protocols

1. Reagents and Materials

  • N-Nitroso Bendroflumethiazide reference standard

  • Bendroflumethiazide drug product (tablets)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm PVDF)

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Nitroso Bendroflumethiazide reference standard and dissolve in 100 mL of methanol.

  • Intermediate Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with a 50:50 mixture of methanol and water.

  • Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by further diluting the intermediate standard solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

3. Sample Preparation

  • Weigh and grind a sufficient number of Bendroflumethiazide tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powdered tablets equivalent to 50 mg of the Bendroflumethiazide API into a centrifuge tube.

  • Add 10 mL of a 50:50 methanol/water solution to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough dispersion.

  • Place the tube in a mechanical shaker for 30 minutes for complete extraction.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.

4. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be determined by infusion of the N-Nitroso Bendroflumethiazide reference standard. A hypothetical transition could be based on the molecular weight of N-Nitroso Bendroflumethiazide (450.4 g/mol ).

5. System Suitability

Before sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak areas should be less than 5%.

Data Presentation

The following tables summarize the expected quantitative performance of this analytical method. The data presented is hypothetical but representative of a validated LC-MS/MS method for trace impurity analysis.

Table 1: Method Detection and Quantitation Limits

ParameterResult
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.15 ng/mL

Table 2: Linearity of Calibration Curve

Concentration RangeCorrelation Coefficient (R²)
0.15 - 100 ng/mL≥ 0.998

Table 3: Accuracy (Spike Recovery)

Spiking LevelMean Recovery (%)%RSD
Low (0.5 ng/mL)98.52.1
Medium (10 ng/mL)101.21.8
High (50 ng/mL)99.81.5

Table 4: Precision

Parameter%RSD
Repeatability (n=6)≤ 3.0
Intermediate Precision (n=6, different day)≤ 4.5

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Receive Bendroflumethiazide Drug Product Sample sample_prep Sample Preparation: 1. Weigh and grind tablets 2. Extract with Methanol/Water 3. Vortex and Shake 4. Centrifuge 5. Filter Supernatant start->sample_prep standard_prep Standard Preparation: Prepare Stock, Intermediate, and Working Calibration Standards start->standard_prep lcms_analysis LC-MS/MS Analysis: Inject prepared sample and standards into the LC-MS/MS system sample_prep->lcms_analysis standard_prep->lcms_analysis data_processing Data Processing: 1. Integrate peak areas 2. Generate calibration curve 3. Quantify N-Nitroso Bendroflumethiazide in the sample lcms_analysis->data_processing reporting Final Report: Summarize results, compare against specification limits, and report findings data_processing->reporting end End reporting->end

Caption: Workflow for the determination of N-Nitroso Bendroflumethiazide.

Logical Relationship for Risk Assessment

risk_assessment risk_id Risk Identification: Potential for N-Nitroso Bendroflumethiazide formation in the drug product risk_analysis Risk Analysis: Evaluate manufacturing process, raw materials, and storage conditions risk_id->risk_analysis risk_evaluation Risk Evaluation: Is the level of N-Nitroso Bendroflumethiazide above the acceptable intake limit? risk_analysis->risk_evaluation control_strategy Control Strategy: Implement process modifications or testing protocols risk_evaluation->control_strategy Yes acceptance Risk Acceptance: Documented evidence of control and compliance risk_evaluation->acceptance No control_strategy->acceptance

Caption: Logical flow for nitrosamine impurity risk assessment.

References

Troubleshooting & Optimization

overcoming matrix effects with N-Nitroso rac Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Nitroso rac Bendroflumethiazide-D5 as an internal standard in analytical experiments, with a focus on overcoming matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled stable isotope of N-Nitroso Bendroflumethiazide.[1][2][3] Its primary application is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of N-Nitroso Bendroflumethiazide.[2] N-Nitroso Bendroflumethiazide is a potential nitrosamine (B1359907) impurity in the drug substance Bendroflumethiazide.[4][5][6]

Q2: Why is a deuterated internal standard like this compound used?

A2: Deuterated internal standards are considered the gold standard for quantitative analysis in mass spectrometry.[7] They are chemically almost identical to the analyte of interest and therefore exhibit similar behavior during sample extraction, chromatography, and ionization.[7] Using a deuterated IS helps to compensate for variations in the analytical process, including matrix effects, leading to more accurate and precise quantification.[7]

Q3: What are matrix effects in the context of LC-MS/MS analysis?

A3: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[7][8] This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement).[7][8][9] Matrix effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[7][10] Common sources of matrix effects in biological samples include salts, phospholipids (B1166683), and other endogenous components.[7][11]

Q4: How does this compound help in overcoming matrix effects?

A4: Since this compound is structurally and chemically very similar to the non-labeled analyte, it is expected to co-elute from the liquid chromatography (LC) column and experience nearly identical matrix effects (ion suppression or enhancement).[7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more reliable quantification.[7]

Q5: Can this compound completely eliminate issues related to matrix effects?

A5: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[7][12] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[7] If this shift causes the analyte and IS to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound to overcome matrix effects.

Issue 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Possible Cause Troubleshooting Action
Inconsistent Matrix Effects The composition of the matrix may vary significantly between samples, leading to inconsistent ion suppression or enhancement. Re-evaluate and optimize the sample preparation method to more effectively remove interfering matrix components.[11][14]
Differential Matrix Effects The analyte and internal standard may not be experiencing the same degree of matrix effect due to slight chromatographic separation (isotope effect).[12][13] Modify the chromatographic conditions (e.g., gradient, column chemistry) to ensure co-elution.
Internal Standard Concentration An incorrect or inconsistent concentration of the internal standard spiking solution can lead to variability. Prepare a fresh internal standard solution and verify its concentration.
Sample Carryover Carryover from a high-concentration sample to a subsequent low-concentration sample can affect the area ratio. Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.[7]
Issue 2: Analyte and Internal Standard (this compound) Do Not Co-elute
Possible Cause Troubleshooting Action
Isotope Effect The deuterium (B1214612) labeling can sometimes lead to a slight difference in retention time compared to the non-labeled analyte.[7] This is a known phenomenon.
Column Degradation A loss of stationary phase or contamination of the analytical column can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol.[7]
Inappropriate Chromatographic Conditions The current LC method may not be suitable for ensuring co-elution. Systematically adjust mobile phase composition, gradient slope, flow rate, and column temperature to minimize the retention time difference.
Issue 3: Significant Ion Suppression or Enhancement is Still Observed
Possible Cause Troubleshooting Action
Highly Complex Matrix The sample matrix is too complex, and the current sample preparation method is insufficient to remove the interfering components.
Co-eluting Isobaric Interferences A compound in the matrix may have the same mass as the analyte or internal standard and co-elutes, causing interference. Improve chromatographic separation to resolve the interference or use a more specific mass transition (if using MS/MS).
Sub-optimal MS Source Conditions The mass spectrometer's source parameters (e.g., temperature, gas flows, voltages) may not be optimal for the analytes in the given matrix. Re-optimize the source conditions by infusing the analyte and internal standard in the presence of the extracted matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of N-Nitroso rac Bendroflumethiazide at various concentrations in the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the extracted matrix with N-Nitroso rac Bendroflumethiazide at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix samples with N-Nitroso rac Bendroflumethiazide at the same concentrations as Set A before the extraction procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation Strategies to Mitigate Matrix Effects

Below are common sample preparation techniques that can be employed. The choice of method depends on the nature of the analyte and the complexity of the matrix.

Technique Methodology Advantages Disadvantages
Protein Precipitation (PPT) Add a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins. Centrifuge and analyze the supernatant.Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids, leading to potential ion suppression.[11]
Liquid-Liquid Extraction (LLE) Extract the analyte from the aqueous sample into an immiscible organic solvent. The choice of solvent and pH adjustment are critical for efficient extraction.[11]Provides a cleaner extract than PPT. Can be selective based on solvent choice and pH.Can be more time-consuming and may require larger solvent volumes.
Solid-Phase Extraction (SPE) Pass the sample through a sorbent bed that retains the analyte, interferences, or both. The analyte is then eluted with a suitable solvent.Can provide very clean extracts and allows for analyte concentration. Highly selective.More complex and expensive than PPT or LLE. Method development can be time-consuming.
HybridSPE®-Phospholipid A specialized technique that combines protein precipitation with the removal of phospholipids in a single device.Effectively removes proteins and phospholipids, a major source of matrix effects in bioanalysis.More expensive than standard PPT.

Visualizations

cluster_0 Matrix Effect Troubleshooting Workflow Start Poor Reproducibility or Inaccurate Quantification Check_Coelution Do Analyte and IS Co-elute? Start->Check_Coelution Optimize_LC Optimize LC Method: - Gradient - Column - Temperature Check_Coelution->Optimize_LC No Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_Coelution->Assess_ME Yes Optimize_LC->Check_Coelution Improve_SP Improve Sample Prep: - LLE - SPE - Phospholipid Removal Assess_ME->Improve_SP ME Unacceptable Revalidate Re-evaluate and Validate Method Assess_ME->Revalidate ME Acceptable Improve_SP->Assess_ME

Caption: A workflow for troubleshooting matrix effects when using a deuterated internal standard.

cluster_1 Sample Preparation Strategies Sample Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE Analysis LC-MS/MS Analysis PPT->Analysis Fastest, least clean LLE->Analysis Cleaner SPE->Analysis Cleanest, most selective

Caption: Overview of common sample preparation techniques to reduce matrix effects.

References

Technical Support Center: N-Nitroso Bendroflumethiazide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape during the analysis of N-Nitroso Bendroflumethiazide by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) in the HPLC analysis of N-Nitroso Bendroflumethiazide?

Poor peak shape in the analysis of N-Nitroso Bendroflumethiazide can arise from several factors:

  • Secondary Interactions: The molecule contains polar functional groups that can interact with active sites (silanols) on the silica-based column packing material, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte, which in turn influences its interaction with the stationary phase and can lead to peak distortion.

  • Column Issues: Contamination of the column, degradation of the stationary phase, or the presence of voids in the packing material can all result in asymmetric peaks.[1]

  • Sample Overload: Injecting a sample with a concentration that is too high can saturate the column, causing peak fronting or tailing.[2]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can lead to peak distortion.[2]

  • System Dead Volume: Excessive volume in the HPLC system (e.g., long tubing, large detector cell) can cause band broadening and peak tailing.

Q2: I am observing significant peak tailing for N-Nitroso Bendroflumethiazide. How can I resolve this?

Peak tailing is a common issue and can often be addressed by:

  • Optimizing Mobile Phase pH: Using an acidic mobile phase modifier, such as formic acid (typically 0.1%), can suppress the ionization of residual silanol (B1196071) groups on the column, thereby reducing secondary interactions with the analyte.

  • Using a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize silanol interactions.

  • Lowering Sample Concentration: Diluting the sample can prevent column overload, which is a potential cause of tailing.

  • Matching Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition to ensure a focused injection band.

Q3: My N-Nitroso Bendroflumethiazide peak is fronting. What could be the cause and how do I fix it?

Peak fronting is often indicative of:

  • Column Overload: The concentration of the analyte is too high for the column's capacity. To fix this, reduce the injection volume or dilute the sample.[2]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to fronting. Ensure complete dissolution or choose a more appropriate solvent.[2]

  • Column Collapse: Though less common, operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[2]

Q4: I am seeing split peaks for N-Nitroso Bendroflumethiazide. What are the likely causes and solutions?

Split peaks can be caused by:

  • Contamination or a Void at the Column Inlet: A blocked frit or a void in the packing material at the head of the column can cause the sample to be introduced unevenly, resulting in a split peak.[2] Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to split. Prepare the sample in the mobile phase whenever feasible.

  • Co-eluting Impurity: It is possible that the split peak is actually two closely eluting compounds. Modifying the mobile phase composition or gradient can help to resolve them.

Troubleshooting Guides

Optimizing Mobile Phase Composition

The choice of mobile phase is critical for achieving good peak shape. For N-Nitroso Bendroflumethiazide, a reversed-phase separation on a C18 column is common.

ParameterRecommendationRationale
Organic Modifier Acetonitrile or Methanol (B129727)Acetonitrile often provides better peak shape and lower backpressure. Methanol can offer different selectivity.
Aqueous Phase HPLC-grade waterEnsures low baseline noise and purity.
Acidic Modifier 0.1% Formic AcidProtonates residual silanols on the stationary phase, minimizing secondary interactions and improving peak symmetry for polar compounds.[3][4]
Buffer (if needed) Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (low concentrations)Can help control pH and improve peak shape, but formic acid is often sufficient and more compatible with mass spectrometry.
Selecting the Right HPLC Column

The choice of column has a significant impact on peak shape.

ParameterRecommendationRationale
Stationary Phase High-purity, end-capped C18Minimizes silanol interactions that cause peak tailing.
Particle Size Sub-2 µm or 2.7-5 µmSmaller particles offer higher efficiency and resolution but generate higher backpressure.
Column Dimensions e.g., 100 mm x 2.1 mm or 150 mm x 4.6 mmDimensions should be chosen based on the HPLC system (UHPLC vs. conventional HPLC) to balance resolution, run time, and solvent consumption.
Guard Column Use of a compatible guard columnProtects the analytical column from contamination and extends its lifetime.

Experimental Protocols

Protocol 1: General Screening Method for N-Nitroso Bendroflumethiazide

This protocol provides a starting point for the analysis of N-Nitroso Bendroflumethiazide.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters XBridge BEH C18, 2.5 µm, 4.6 x 75 mm, or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B

    • 10-12 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: UV at 273 nm or Mass Spectrometer

2. Sample Preparation:

  • Accurately weigh and dissolve the N-Nitroso Bendroflumethiazide reference standard in methanol to prepare a stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to the desired working concentration.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH

This protocol outlines a systematic approach to improving peak shape by modifying the mobile phase pH.

1. Prepare Mobile Phases:

  • Mobile Phase A (Low pH): 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B (Organic): Acetonitrile.

2. Initial Analysis:

  • Equilibrate the column with your initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 column volumes.

  • Inject a standard of N-Nitroso Bendroflumethiazide and record the chromatogram.

  • Measure the peak asymmetry or tailing factor.

3. Analysis with Adjusted pH:

  • If significant tailing is observed, ensure the mobile phase contains an acidic modifier like formic acid. If not, add 0.1% formic acid to the aqueous portion of the mobile phase.

  • Re-equilibrate the column and inject the standard again.

  • Compare the peak shape to the initial analysis.

4. Further Optimization:

  • If tailing persists, consider a different acidic modifier (e.g., 0.1% trifluoroacetic acid), but be mindful of its ion-suppressing effects if using mass spectrometry.

  • Alternatively, explore columns with different stationary phase chemistries (e.g., a phenyl-hexyl column) that may offer different selectivity and reduced interaction with the analyte.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential Systemic Issue: - Column Contamination/Void - Extra-column Volume - Mobile Phase Problem all_peaks_yes->system_issue flush_column Flush or Replace Column system_issue->flush_column check_tubing Check Tubing and Connections flush_column->check_tubing prepare_fresh_mp Prepare Fresh Mobile Phase check_tubing->prepare_fresh_mp end_good Peak Shape Improved prepare_fresh_mp->end_good analyte_issue Potential Analyte-Specific Issue: - Secondary Interactions - Sample Overload - Incompatible Sample Solvent all_peaks_no->analyte_issue optimize_mp Optimize Mobile Phase (e.g., add 0.1% Formic Acid) analyte_issue->optimize_mp reduce_conc Reduce Sample Concentration optimize_mp->reduce_conc match_solvent Match Sample Solvent to Mobile Phase reduce_conc->match_solvent match_solvent->end_good end_bad Issue Persists: Consult further documentation Logical_Relationships cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions silanol_interaction Silanol Interactions acidic_modifier Add Acidic Modifier (e.g., 0.1% Formic Acid) silanol_interaction->acidic_modifier suppresses ionization endcapped_column Use End-Capped Column silanol_interaction->endcapped_column shields silanols high_ph High Mobile Phase pH high_ph->acidic_modifier lowers pH column_overload Column Overload lower_concentration Lower Sample Concentration column_overload->lower_concentration reduces load

References

Technical Support Center: Optimizing LC Gradients for Nitrosamine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing liquid chromatography (LC) gradients for the separation of nitrosamine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when developing an LC method for nitrosamine separation?

The analysis of nitrosamines by LC-MS/MS presents several common challenges. Due to the diverse nature of drug products and active pharmaceutical ingredients (APIs), matrix effects can lead to difficulties in sample preparation and analyte suppression.[1] Poor peak shape, including tailing and splitting, is a frequent issue.[2] Additionally, the low molecular weight of some nitrosamines can result in limited fragmentation opportunities and increased potential for interferences.[1] A significant challenge is the co-elution of nitrosamines with isobaric interferences, such as N,N-Dimethylformamide (DMF) interfering with N-nitrosodimethylamine (NDMA).[3]

Q2: Which column chemistry is best suited for nitrosamine separation?

There is no single "best" column for all nitrosamine applications, as the optimal choice depends on the specific nitrosamines being analyzed and the sample matrix.[4][5] However, several stationary phases have proven effective:

  • Biphenyl phases: These are often a good starting point for method development as they can offer better retention for small, polar nitrosamines like NDMA compared to traditional C18 columns.[1]

  • C18 phases: Widely used and versatile, C18 columns, particularly those with high surface area and end-capping, can provide good separation for a range of nitrosamines.[6][7]

  • Porous Graphitic Carbon (PGC): PGC columns can be effective for the separation of nitrosamine compounds.[8]

  • Polar-embedded phases: For highly polar nitrosamines, columns with polar-embedded stationary phases can offer improved resolution.

Q3: How does the mobile phase composition affect the separation of nitrosamines?

Mobile phase composition is a critical factor in achieving optimal separation. Key considerations include:

  • Organic Modifier: Methanol (B129727) and acetonitrile (B52724) are the most common organic modifiers used in reversed-phase chromatography for nitrosamine analysis.[6][9]

  • Additives: The use of additives like formic acid, trifluoroacetic acid (TFA), or ammonium (B1175870) acetate (B1210297) can significantly improve peak shape and ionization efficiency in mass spectrometry.[6][8][10] Formic acid is frequently added to both the aqueous and organic phases to improve chromatography and detection.[6][11][12]

  • pH: Controlling the mobile phase pH is crucial for consistent retention times and good peak shape, especially for ionizable nitrosamines.[13]

Q4: What are the key instrument parameters to optimize for sensitive nitrosamine analysis by LC-MS/MS?

For sensitive detection of nitrosamines, optimization of mass spectrometer parameters is essential. Important parameters include:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often the standard for low-mass nitrosamines, while electrospray ionization (ESI) may be better for more complex nitrosamines.[4][5]

  • Collision Energy (CE) and Collision Cell Exit Potential (CXP): These compound-dependent parameters need to be optimized for each nitrosamine to ensure efficient fragmentation.[1]

  • Curtain Gas (CUR): Optimizing the curtain gas flow can reduce background noise and improve the limit of quantitation (LOQ).[1]

  • Declustering Potential (DP) or Q0D: These parameters have a significant impact on the observed background and should be optimized to reduce noise and enhance signal.[1]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is a common issue in nitrosamine analysis. The following guide provides potential causes and solutions.

Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the stationary phase.[2]Use an end-capped column or add a competing base to the mobile phase.[13]
Column overload.[13]Reduce the sample concentration or injection volume.[2]
Mismatch between sample solvent and mobile phase.Ensure the sample solvent is as weak as or weaker than the initial mobile phase.[2]
Column contamination or degradation.[2][13]Flush the column with a strong solvent or replace the column if necessary.[13]
Peak Fronting Column overload (more common in GC, but can occur in LC).[13]Dilute the sample.
Improper column installation.[13]Re-install the column according to the manufacturer's instructions.
Split Peaks Partially blocked inlet frit.[2]Reverse flush the column. If the problem persists, replace the frit or the column.[2]
Column void or bed collapse.[2]Replace the column.[2]
Sample solvent effect.Match the sample solvent to the mobile phase as closely as possible.[2]
Presence of isomers (e.g., E/Z isomers).[2]Adjust the column temperature or mobile phase pH to try and coalesce the peaks.[2]
Guide 2: Co-elution and Poor Resolution

Achieving adequate separation between all nitrosamines and from matrix components is crucial for accurate quantification.

Issue Possible Cause Recommended Solution
Co-elution of Nitrosamines Inadequate separation power of the column.Screen different column chemistries (e.g., C18, Biphenyl, PGC).
Gradient profile is not optimized.Adjust the gradient slope, initial and final organic percentages, and gradient time.
Mobile phase is not optimal.Experiment with different organic modifiers (methanol vs. acetonitrile) and additives (formic acid, TFA).
Co-elution with Matrix Components Insufficient sample cleanup.Implement a more rigorous sample preparation procedure (e.g., solid-phase extraction).
Matrix components have similar retention to analytes.Modify the chromatographic selectivity by changing the column, mobile phase, or temperature.
Co-elution with Isobaric Interferences (e.g., NDMA and DMF) Insufficient chromatographic separation.Utilize a column and mobile phase combination that provides enhanced retention and separation for the target nitrosamine from the interference.[3]

Experimental Protocols

General Protocol for LC Method Development for Nitrosamine Analysis

This protocol provides a general workflow for developing a robust LC method for the separation of nitrosamines.

  • Standard and Sample Preparation:

    • Prepare a standard solution containing all target nitrosamines at a known concentration (e.g., 20 µg/mL) in a suitable solvent like methanol.[6]

    • For sample preparation, the ideal diluent is water to ensure compatibility with the mobile phase and achieve good peak shapes.[1] If the sample is not soluble in water, organic diluents like methanol may be used, but this can negatively impact peak shape for early eluting compounds.[1] A cleanup step, such as centrifugation and filtration, is recommended to remove insoluble materials.[1]

  • Initial Chromatographic Conditions:

    • Column: Start with a versatile column such as a C18 (e.g., 150 x 4.6 mm, 3 µm) or a Biphenyl phase.[1][6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6][12]

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[8][12]

    • Flow Rate: 0.45 - 0.5 mL/min.[6][8]

    • Column Temperature: 45 °C.[6][11]

    • Injection Volume: 5 µL.[6]

    • Initial Gradient: A broad gradient can be used for initial screening (e.g., 5-95% B over 10-15 minutes).

  • Gradient Optimization:

    • Based on the initial run, adjust the gradient to improve the separation of critical pairs.

    • If early eluting peaks are poorly retained, decrease the initial percentage of the organic phase.

    • If late-eluting peaks are too broad, increase the gradient slope or the final organic percentage.

    • Introduce isocratic holds where necessary to improve the resolution of closely eluting peaks.

  • MS Parameter Optimization:

    • Optimize the ionization source parameters (e.g., temperature, gas flows) for maximum signal intensity.

    • Perform compound-specific optimization for parameters like collision energy and declustering potential for each nitrosamine using an injection of the standard mix.[1]

Quantitative Data Summary

The following tables summarize typical LC parameters used for nitrosamine separation based on published methods.

Table 1: Example LC Gradient Conditions

Time (min) % Mobile Phase B (Acetonitrile + 0.1% TFA)
0.002.5
0.502.5
5.0095.0
7.0095.0
7.012.5
10.002.5
Source: Adapted from a method using a Supel™ Carbon LC column.[8]

Table 2: HPLC Parameters for Nitrosamine Determination

Parameter Condition
Column Supel™ Carbon LC, 2.7 µm, 100 x 3.0 mm I.D.
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 0.5 mL/min
Column Temperature 90 °C
Detector UV, 230 nm
Injection Volume 5 µL
Source: HPLC method for the separation of six nitrosamines.[8]

Table 3: UHPLC-MS Parameters for Nitrosamine Separation

Parameter Condition
Column Phenomenex Luna Omega 3 C18 (150×4.6mm, 3μm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.45 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Source: LC-MS method for the separation of six nitrosamine impurities.[6]

Visualizations

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Drug Product / API Extraction Extraction/Dissolution (e.g., Water, Methanol) Sample->Extraction Cleanup Cleanup (Filtration/Centrifugation) Extraction->Cleanup LC_Separation LC Separation (Gradient Elution) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: A general workflow for the analysis of nitrosamine impurities.

Troubleshooting_Decision_Tree Start Poor Chromatogram PeakShape Issue with Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Peak Tailing? PeakShape->Tailing Yes Sol_Resolution1 Optimize LC gradient Resolution->Sol_Resolution1 Yes Splitting Peak Splitting? Tailing->Splitting No Sol_Tailing1 Check for secondary interactions (Use end-capped column) Tailing->Sol_Tailing1 Yes Sol_Splitting1 Check for blocked frit (Reverse flush column) Splitting->Sol_Splitting1 Yes Sol_Tailing2 Reduce sample concentration Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 Match sample solvent to mobile phase Sol_Tailing2->Sol_Tailing3 End Good Chromatogram Sol_Tailing3->End Sol_Splitting2 Check for column void (Replace column) Sol_Splitting1->Sol_Splitting2 Sol_Splitting2->End Sol_Resolution2 Screen different columns Sol_Resolution1->Sol_Resolution2 Sol_Resolution3 Adjust mobile phase composition Sol_Resolution2->Sol_Resolution3 Sol_Resolution3->End

Caption: A decision tree for troubleshooting common chromatographic issues.

References

Technical Support Center: Minimizing Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is diminished by the presence of co-eluting compounds from the sample matrix.[1] This matrix can include various components like salts, lipids, and proteins naturally found in biological samples. The presence of these interfering molecules can lead to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] Essentially, your analyte might be present in the sample, but its signal is reduced or even completely obscured.

Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[1] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always the case. Deuteration can sometimes cause a slight difference in retention time between the analyte and the IS, a phenomenon known as the "isotope effect".[3] If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[4]

Q3: What are the common causes of ion suppression?

A3: Ion suppression can stem from various sources, including:

  • Endogenous matrix components: These are substances naturally present in the sample, such as salts, lipids, and proteins.[4]

  • Exogenous substances: These can be contaminants introduced during sample preparation (e.g., polymers from plasticware) or from mobile phase additives like trifluoroacetic acid (TFA).[4]

  • High analyte concentration: At very high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response and self-suppression.[5][6]

  • Mobile phase additives: Non-volatile buffers or impurities in the mobile phase can contribute to ion suppression.[5]

Q4: How can I determine if ion suppression is affecting my assay?

A4: The most common method to identify and assess ion suppression is the post-column infusion experiment.[7] This technique involves infusing a constant flow of your analyte solution into the mass spectrometer while a blank matrix extract is injected onto the LC column. A significant drop in the analyte's signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Q5: Can the position of the deuterium (B1214612) label on the internal standard affect my results?

A5: Absolutely. The stability of the deuterium label is critical. If the deuterium atoms are placed in a chemically unstable position (e.g., on a hydroxyl or amine group), they can exchange with hydrogen atoms from the solvent or matrix.[8] This "deuterium-hydrogen exchange" can lead to a loss of the deuterated signal and an inaccurate quantification.[8][9] Therefore, it is crucial to use internal standards with deuterium labels in stable positions.[8]

Troubleshooting Guides

Problem 1: Inconsistent results (high variability) for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variation in the matrix composition is leading to different degrees of ion suppression.[2] This is a common issue when dealing with complex biological matrices.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure your analyte and deuterated internal standard are perfectly co-eluting. Even a slight separation can lead to differential ion suppression.[3]

    • Improve Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.[4]

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to mimic and compensate for consistent matrix effects.[1]

    • Evaluate Internal Standard Performance: Check the peak area of your deuterated internal standard across all samples in a run. High variability in the IS signal is a strong indicator of inconsistent ion suppression.[10]

Problem 2: Poor sensitivity and low signal-to-noise for the analyte.

  • Possible Cause: Significant ion suppression from the sample matrix is diminishing the analyte signal.[4]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to pinpoint the regions of most severe ion suppression in your chromatogram.[4] You can then adjust your chromatographic method to move the analyte's elution time away from these zones.

    • Enhance Sample Cleanup: Optimize your SPE or LLE protocol to achieve a more thorough removal of interfering compounds.[4]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[2] However, be mindful that this will also dilute your analyte, so this is only feasible if the analyte concentration is sufficiently high.[11]

    • Consider a Different Ionization Technique: If you are using electrospray ionization (ESI), which is more susceptible to ion suppression, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with your analyte.[1]

Problem 3: The deuterated internal standard elutes slightly earlier than the analyte.

  • Possible Cause: The "isotope effect" is causing a chromatographic separation between the deuterated internal standard and the non-deuterated analyte.[3] This is a known phenomenon.[9]

  • Troubleshooting Steps:

    • Adjust Chromatographic Conditions: Modify the mobile phase composition or the gradient to try and achieve co-elution.[8]

    • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and internal standard peaks overlap sufficiently to experience the same matrix effects.[12]

    • Consider a ¹³C-labeled Internal Standard: Carbon-13 labeled internal standards are less likely to exhibit a chromatographic shift compared to their deuterated counterparts and can be a better choice when co-elution is a persistent issue.[4][13]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the regions in a chromatographic run where ion suppression occurs.[1]

Methodology:

  • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.

  • Set up your LC-MS system with the analytical column.

  • Using a T-piece, connect the outlet of the LC column to one inlet and a syringe pump containing the analyte solution to the other inlet.

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.

  • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the analyte's signal throughout the chromatographic run. Dips or drops in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[1]

Protocol 2: Evaluating Matrix Effects by Comparing Spiked Samples

Objective: To quantify the extent of ion suppression for an analyte.[1]

Methodology:

  • Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase).

  • Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure.

  • Spike the extracted blank matrix with the same concentration of the analyte as the clean solvent standard.

  • Inject both the clean solvent standard and the spiked matrix sample into the LC-MS system.

  • Compare the peak area of the analyte in both samples.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Clean Solvent) x 100.[14]

    • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[14]

Quantitative Data Summary

Table 1: Example of Ion Suppression Assessment in Different Biological Matrices

Sample TypeAnalyte Peak Area (Neat Solution)Analyte Peak Area (Spiked Matrix)% Signal Reduction (Ion Suppression)
Human Plasma1,200,000480,00060%
Human Urine1,200,000720,00040%
Rat Brain Tissue1,200,000360,00070%

Table 2: Analyte vs. Deuterated Internal Standard Retention Time and the Impact on Quantification

ScenarioAnalyte Retention Time (min)Deuterated IS Retention Time (min)Co-elution StatusImpact on Quantification Accuracy
Ideal4.524.52CompleteHigh
Isotope Effect4.524.48Partial SeparationPotentially Low (if in suppression zone)
Poor Chromatography4.524.75Significant SeparationLow

Visualizations

IonSuppressionMechanism cluster_source Ion Source (ESI) Droplet Charged Droplet GasPhaseAnalyte Gas Phase Analyte Ions Droplet->GasPhaseAnalyte Successful Ionization SuppressedAnalyte Suppressed Analyte Droplet->SuppressedAnalyte Inhibited Ionization Analyte Analyte Analyte->Droplet Enters Matrix Matrix Components Matrix->Droplet Competes for charge/surface MS_Detector Mass Detector GasPhaseAnalyte->MS_Detector To MS Detector SuppressedAnalyte->MS_Detector Reduced Signal

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow Start Inconsistent Results CheckCoElution Verify Analyte and IS Co-elution Start->CheckCoElution CoEluted Co-elution Achieved? CheckCoElution->CoEluted OptimizeChroma Optimize Chromatography OptimizeChroma->CheckCoElution ConsiderAltIS Consider ¹³C-labeled Internal Standard OptimizeChroma->ConsiderAltIS CoEluted->OptimizeChroma No PostColumnInfusion Perform Post-Column Infusion CoEluted->PostColumnInfusion Yes IdentifySuppression Identify Suppression Zones PostColumnInfusion->IdentifySuppression ModifyMethod Modify LC Method to Avoid Suppression IdentifySuppression->ModifyMethod ImproveSamplePrep Improve Sample Preparation (SPE/LLE) ModifyMethod->ImproveSamplePrep Reanalyze Re-analyze Samples ImproveSamplePrep->Reanalyze

Caption: A logical workflow for troubleshooting inconsistent LC-MS results.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

References

stability issues of N-Nitroso rac Bendroflumethiazide-D5 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Nitroso rac Bendroflumethiazide-D5 in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The guidance provided here is based on the known stability of similar compounds, such as N-Nitroso-Hydrochlorothiazide, and the parent compound, Bendroflumethiazide. These recommendations should be validated within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution can be affected by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. It is generally recommended to store solutions in a refrigerator or freezer.

  • Light: Exposure to light, particularly UV radiation, may cause photodegradation.[1][2] Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.

  • pH: N-nitroso compounds can be unstable in highly acidic or alkaline conditions, which may lead to decomposition.[3] The parent compound, bendroflumethiazide, shows pH-dependent degradation.[1][2]

  • Solvent: The choice of solvent can impact stability. It is crucial to use high-purity solvents and to be aware of potential interactions.

Q2: What are the typical signs of this compound degradation?

A2: Degradation of your this compound solution may be indicated by:

  • The appearance of new or unexpected peaks in your chromatogram (e.g., during LC-MS analysis).

  • A decrease in the concentration of the this compound peak over time.

  • Changes in the color or clarity of the solution.

  • A shift in the pH of the solution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Based on information for the solid compound and analogous N-nitroso compounds, the following storage conditions are recommended for solutions:

  • Temperature: 2-8°C (refrigerator) for short-term storage and -20°C for long-term storage.

  • Light: Protect from light at all times.

  • Container: Use tightly sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid decrease in analyte concentration Degradation due to improper storage.Verify storage conditions (temperature and light protection). Prepare fresh solutions and re-analyze. For analogous compounds, storage in a refrigerator or autosampler is recommended for all solutions.[4]
Instability in the chosen solvent or pH.Evaluate the stability in different solvents or buffer systems. Adjust the pH to a more neutral range if possible. The parent compound, bendroflumethiazide, is more stable at acidic pH (e.g., pH 3) than at neutral pH.[1]
Appearance of unknown peaks in the chromatogram Degradation of the analyte.Attempt to identify the degradation products. Common degradation pathways for thiazides involve hydrolysis.[2] For bendroflumethiazide, known degradation products include 5-trifluoromethyl-2,4-disulfoamoyl-aniline (TFSA) and hydroflumethiazide (B1673452) (HFMT).[5]
Contamination of the solvent or glassware.Use fresh, high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contamination.
Poor reproducibility of results Inconsistent sample handling and preparation.Ensure that all solutions are prepared and handled consistently. Allow solutions to equilibrate to room temperature before use if stored refrigerated or frozen. Minimize the time solutions are kept at room temperature.
Instability during the analytical run.If using an autosampler, ensure it is temperature-controlled. Limit the number of samples in a single sequence to minimize the time the last sample waits for injection, as instability has been noted for similar compounds.[4]

Data Presentation

Table 1: Recommended Storage and Handling of this compound Solutions (Based on Analogous Compounds)

Parameter Recommendation Rationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)Minimizes thermal degradation.
Light Exposure Protect from light (use amber vials)Prevents photodegradation.[1][2]
pH of Solution Near neutral (if possible, validate for your matrix)Nitrosamines can be unstable at extreme pH values.[3]
Solvent High-purity methanol, acetonitrile (B52724), or as specified by the supplierEnsures minimal interference and potential for reaction.
Handling Prepare fresh solutions for each experiment. Minimize time at room temperature.N-nitroso-hydrochlorothiazide, a similar compound, degrades relatively quickly at room temperature.[4]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by LC-MS/MS

This protocol is adapted from methods used for the analysis of other N-nitrosamines and thiazide diuretics.[4][6]

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store this solution at -20°C in an amber vial.

  • Preparation of Working Solutions:

    • On the day of analysis, dilute the stock solution with the desired solvent (e.g., methanol, acetonitrile, or a specific buffer) to a working concentration (e.g., 1 µg/mL).

  • Stability Study Design (Example):

    • Aliquots of the working solution are stored under different conditions:

      • Refrigerated (2-8°C), protected from light.

      • Room temperature (~25°C), protected from light.

      • Room temperature (~25°C), exposed to light.

      • Elevated temperature (e.g., 40°C), protected from light.

    • Samples are analyzed by LC-MS/MS at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions of this compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance and increase of any degradation product peaks.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_storage Stability Study Conditions stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) working Prepare Working Solution (e.g., 1 µg/mL in desired solvent) stock->working cond1 2-8°C, Dark working->cond1 cond2 25°C, Dark working->cond2 cond3 25°C, Light working->cond3 cond4 40°C, Dark working->cond4 analysis LC-MS/MS Analysis (at t = 0, 2, 4, 8, 24, 48h) cond1->analysis cond2->analysis cond3->analysis cond4->analysis data Data Analysis (% remaining, degradation products) analysis->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Plausible Degradation Pathway cluster_degradation Degradation Conditions parent This compound denitrosation Denitrosation parent->denitrosation e.g., UV light hydrolysis Hydrolysis of Thiazide Ring parent->hydrolysis e.g., pH extremes light Light heat Heat acid_base Acid/Base product1 rac Bendroflumethiazide-D5 denitrosation->product1 product2 5-trifluoromethyl-2,4-disulfoamoyl-aniline (TFSA) hydrolysis->product2

Caption: Plausible degradation pathways for this compound.

References

dealing with co-eluting interferences in nitrosamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in nitrosamine (B1359907) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you address challenges related to co-eluting interferences and other common issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during nitrosamine analysis, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Poor Peak Shape or Tailing for Nitrosamines - Mismatch between injection solvent and mobile phase.- Secondary interactions with the column stationary phase.- Column overload.- Use a diluent that is chromatographically weaker than the initial mobile phase; ideally, use water as the diluent.[1]- Consider a biphenyl (B1667301) stationary phase for better retention of polar nitrosamines like NDMA compared to a C18 column.[1]- Reduce injection volume.[2]
High Background Noise or Matrix Interference - Insufficient sample cleanup.- Co-elution with matrix components.- Contaminated solvents or reagents.- Suboptimal mass spectrometer settings.- Implement robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3][4]- Optimize the chromatographic gradient to separate nitrosamines from matrix components.[1]- Use high-purity solvents and reagents.- Optimize MS parameters such as declustering potential (DP) or Q0 dissociation (Q0D) and curtain gas pressure to reduce background noise.[1]
Inaccurate Quantitation / Poor Recovery - Matrix effects (ion suppression or enhancement).[2][5]- Inefficient extraction of nitrosamines from the sample matrix.- Analyte instability.- Use a deuterated internal standard with similar properties to the analyte to compensate for matrix effects.[2][6]- Optimize the sample extraction procedure; for example, adjust pH or solvent choice.[7]- Ensure proper equilibration time for nitrosamine extraction.[5]
Suspected False Positive Result for NDMA - Co-elution with N,N-Dimethylformamide (DMF), a common solvent with an isotopic peak that can interfere with NDMA detection.[8]- Use High-Resolution Mass Spectrometry (HRMS) with a resolution of at least 45,000 to differentiate the NDMA signal from the DMF isotope.[8][9]- Optimize chromatography to achieve baseline separation of NDMA and DMF.
Difficulty in Analyzing Polar Nitrosamines - Poor retention on traditional C18 columns.- Employ a pentafluorophenyl (PFP) column which offers alternative selectivity and better retention for polar compounds.[2][9]- Consider Hydrophilic Interaction Liquid Chromatography (HILIC).[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for nitrosamine analysis and how do they compare?

A1: The most prevalent and powerful techniques for nitrosamine analysis are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[3][4]

Technique Advantages Disadvantages Best For
LC-MS/MS Highly sensitive and selective, suitable for a broad range of nitrosamines, including non-volatile and thermally unstable ones.[3][10][11]Can be susceptible to matrix effects.[12]A versatile and widely used method for most nitrosamine applications.[3]
GC-MS/MS Excellent for volatile nitrosamines and can offer high separation efficiency.[3][11]Not suitable for non-volatile or thermally labile nitrosamines.[13]Analysis of volatile nitrosamines like NDMA and NDEA.[3]
LC-HRMS Provides high mass accuracy, which is crucial for differentiating nitrosamines from isobaric interferences and reducing false positives.[8][11]Instrumentation can be more expensive and may require more specialized expertise.[12]Confirmatory analysis and situations with known co-eluting interferences, such as NDMA and DMF.

Q2: How can I minimize matrix effects in my nitrosamine analysis?

A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in trace-level analysis.[5] To mitigate them, you can:

  • Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively clean up the sample and remove interfering matrix components.[2][3]

  • Use Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., NDMA-d6) that co-elutes with the analyte can effectively compensate for variations in signal due to matrix effects.[2][6]

  • Improve Chromatographic Separation: Modifying the chromatographic method to better separate the analyte from the bulk of the matrix components can reduce interference at the ion source.[14]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.

Q3: What should I do if I suspect a co-eluting interference with my nitrosamine peak?

A3: Co-eluting interferences can lead to inaccurate quantification or false positives. Here’s a systematic approach to address this issue:

  • Chromatographic Optimization: Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a PFP or biphenyl phase), or modify the temperature to try and resolve the peaks.[1][2]

  • Mass Spectrometric Resolution: If chromatographic separation is not possible, utilize the specificity of your mass spectrometer.

    • For MS/MS: Select multiple, highly specific Multiple Reaction Monitoring (MRM) transitions for your target nitrosamine. The ratio of these transitions should be consistent between your standard and your sample.[7]

    • For HRMS: Leverage the high mass accuracy to distinguish between your analyte and the interference based on their exact masses. This is particularly effective for known interferences like DMF with NDMA.[8]

Q4: What are the key considerations for sample preparation in nitrosamine analysis?

A4: Robust sample preparation is critical for accurate and reliable nitrosamine analysis.[3][15] Key considerations include:

  • Analyte Stability: Nitrosamines can be sensitive to light and certain pH conditions. Ensure your sample preparation and storage conditions prevent degradation.

  • Preventing Artificial Formation: Avoid acidic conditions and sources of nitrite (B80452) during sample preparation, as this can lead to the artificial formation of nitrosamines, resulting in falsely elevated results.[16]

  • Extraction Efficiency: The chosen extraction method (e.g., SPE, LLE) should provide good recovery for the target nitrosamines from the specific sample matrix.[7] Method validation should always include recovery experiments.

  • Matrix Complexity: For complex matrices, such as modified-release tablets, more extensive cleanup procedures may be necessary to minimize interferences.[17]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Multiple Nitrosamines in an API

This protocol provides a general starting point for the analysis of common nitrosamines. Optimization will be required for specific APIs and drug products.

  • Sample Preparation (Liquid-Liquid Extraction): a. Weigh and dissolve the sample in a suitable solvent (e.g., 1M NaOH in water for water-soluble samples).[6] b. Spike with an internal standard solution (e.g., a mix of deuterated nitrosamines). c. Add an extraction solvent (e.g., dichloromethane).[6] d. Vortex vigorously for 2 minutes and centrifuge to separate the layers. e. Collect the organic layer and filter through a 0.2 µm PTFE syringe filter before analysis.[6]

  • Chromatographic Conditions:

    • Column: A C18 or PFP column (e.g., 150 mm x 4.6 mm, 2.6 µm).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.[18]

    • Mobile Phase B: Methanol.[18]

    • Gradient: A suitable gradient to separate the nitrosamines from the API and other matrix components.

    • Flow Rate: 0.3 - 0.6 mL/min.[8]

    • Column Temperature: 30 – 40 °C.[8]

    • Injection Volume: 3 – 5 µL.[8]

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used for smaller, more volatile nitrosamines.[1][7] Electrospray Ionization (ESI) may be suitable for larger or less volatile nitrosamines.[19]

    • MRM Transitions: Monitor at least two specific MRM transitions for each nitrosamine and internal standard for confident identification and quantification.

Visualizations

TroubleshootingWorkflow cluster_start Start: Analytical Issue cluster_chromatography Chromatographic Optimization cluster_ms Mass Spectrometric Investigation cluster_sample_prep Sample Preparation Refinement cluster_end Resolution Start Co-eluting Peak or Inaccurate Quantitation OptiChrom Modify Gradient or Change Column Chemistry (e.g., C18 -> PFP) Start->OptiChrom CheckRes Are Peaks Resolved? OptiChrom->CheckRes UseHRMS Utilize High-Resolution MS (Resolution > 45,000 for NDMA/DMF) CheckRes->UseHRMS No End Accurate & Reliable Result CheckRes->End Yes CheckMRM Verify MRM Ratios (at least 2 transitions) UseHRMS->CheckMRM ImproveCleanup Enhance Sample Cleanup (SPE, LLE) CheckMRM->ImproveCleanup AddIS Use Isotope-Labeled Internal Standard ImproveCleanup->AddIS AddIS->End

Caption: Troubleshooting workflow for co-eluting interferences.

SamplePrepDecisionTree Start Start: New Sample Matrix MatrixType Assess Matrix Complexity Start->MatrixType SimpleMatrix Simple Matrix (e.g., API in simple solvent) MatrixType->SimpleMatrix Low ComplexMatrix Complex Matrix (e.g., Formulated Drug Product) MatrixType->ComplexMatrix High DiluteFilter Dilute and Filter SimpleMatrix->DiluteFilter LLE Liquid-Liquid Extraction (LLE) ComplexMatrix->LLE Validation Validate Method (Recovery, Specificity, LoQ) DiluteFilter->Validation SPE Solid-Phase Extraction (SPE) LLE->SPE If insufficient cleanup LLE->Validation SPE->Validation

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for N-Nitroso rac Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of N-Nitroso rac Bendroflumethiazide-D5 using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in analysis?

A1: this compound is the deuterium-labeled stable isotope of N-Nitroso Bendroflumethiazide.[1] Its primary application is as an internal standard (IS) for the accurate quantification of the corresponding non-labeled nitrosamine (B1359907) impurity in the active pharmaceutical ingredient (API) Bendroflumethiazide.[2][3] Using a stable isotope-labeled internal standard is a best practice in mass spectrometry to correct for variations in sample preparation and potential matrix effects during analysis.[4]

Q2: What is the recommended analytical technique for this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing nitrosamine impurities due to its high sensitivity and selectivity.[5][6][7] The Multiple Reaction Monitoring (MRM) mode is specifically recommended to achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory bodies.[6][8]

Q3: What are the typical starting LC-MS/MS parameters for analyzing this compound?

A3: While parameters must be optimized for your specific instrumentation and matrix, the following table provides a robust starting point based on general methods for nitrosamine analysis.[8][9][10]

Table 1: Suggested Starting LC-MS/MS Parameters

Parameter CategoryParameterSuggested Starting Value / Condition
Liquid Chromatography LC ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water or 10mM Ammonium Formate
Mobile Phase BAcetonitrile or Methanol (B129727)
GradientIsocratic or a shallow gradient (e.g., start at 5-10% B, ramp to 95% B)
Flow Rate0.3 - 0.6 mL/min
Column Temperature35 - 40°C[10]
Injection Volume5 - 10 µL
Mass Spectrometry Ionization ModeElectrospray Ionization (ESI), Positive or Negative. Test both.
SourceAtmospheric Pressure Chemical Ionization (APCI) can also be effective for some nitrosamines.[6][9]
Gas Temperature300 - 350°C
Gas Flow8 - 12 L/min
Nebulizer Pressure35 - 50 psi
Capillary Voltage3500 - 4500 V
Scan TypeMultiple Reaction Monitoring (MRM)[6]

Q4: How do I determine the correct MRM transitions for this compound and its non-labeled analogue?

A4: First, determine the precursor ion, which is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. The exact mass of this compound is 455.059 g/mol , and the non-labeled version is 450.028 g/mol .[11][12] Infuse a standard solution of the analytes directly into the mass spectrometer to find the most abundant precursor. Then, perform a product ion scan to identify the most stable and abundant fragment ions. The table below provides theoretical transitions to begin your optimization.

Table 2: Theoretical MRM Transitions for Analysis

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) - HypothesizedCollision Energy (eV) - Starting Point
N-Nitroso rac Bendroflumethiazide451.0Quantifier: 289.0 (Loss of benzyl-nitroso group)20-25
Qualifier: 320.0 (Further fragmentation)15-20
This compound (IS) 456.1 Quantifier: 289.0 (Loss of deuterated benzyl-nitroso group) 20-25
Qualifier: 325.0 (Further fragmentation with D5 retained) 15-20

Note: These are suggested starting points. The optimal precursor/product ions and collision energies must be determined empirically on your specific instrument.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh ~1 mg of this compound reference standard. Dissolve in 10.0 mL of a suitable solvent (e.g., methanol or acetonitrile). This should be done in a calibrated volumetric flask.

  • Working Stock Solution (e.g., 1 µg/mL): Perform a serial dilution from the primary stock. For example, transfer 100 µL of the 100 µg/mL stock into a 10.0 mL volumetric flask and dilute to volume with your diluent (e.g., 50:50 acetonitrile:water).[10]

  • Internal Standard (IS) Working Solution: Prepare a separate stock of the D5-labeled compound at a concentration appropriate for spiking into all samples and standards (e.g., 100 ng/mL).

  • Calibration Curve Standards: Prepare a series of calibration standards by diluting the working stock solution. For trace nitrosamine analysis, a typical range might be 0.05 ng/mL to 10 ng/mL.[8] Spike each calibration standard with a fixed amount of the IS working solution.

  • Storage: Store all solutions in a refrigerator or autosampler at 2-8°C, as nitrosamines can be unstable at room temperature.[13]

Protocol 2: Sample Preparation from a Drug Product Matrix

  • Weighing: Weigh an amount of the powdered drug product equivalent to a target concentration of the API (e.g., weigh 100 mg of losartan (B1675146) drug product).[9]

  • Extraction: Add a defined volume of extraction solvent (e.g., 2 mL of 50:50 methanol:water).[9]

  • Sonication: Sonicate the sample for 15-30 minutes to ensure complete dissolution of the analyte.[9]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pelletize insoluble excipients.[9]

  • Dilution and Spiking: Collect the supernatant. Dilute it as necessary to fit within the calibration curve range. Spike the final diluted sample with the same fixed amount of the IS working solution used for the calibration standards.

  • Filtration: Filter the final solution through a 0.22 or 0.45 µm filter (e.g., PVDF) into an HPLC vial for analysis.[10]

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

  • Question: I am not seeing a peak for my analyte or the internal standard. What should I check first?

  • Answer:

    • Confirm Instrument Performance: Infuse a tuning solution or a known standard directly into the mass spectrometer to ensure it is functioning correctly.

    • Verify MRM Transitions: Infuse your analyte and IS standards directly to confirm you are monitoring the correct precursor and product ions. Optimize the collision energy.

    • Check Ionization Source: N-Nitroso Bendroflumethiazide may ionize better in positive or negative mode. Test both. Also, consider if APCI might be more efficient than ESI for your specific compound and mobile phase.[6]

    • Assess Sample Stability: Nitrosamines can degrade in solution.[13] Ensure samples are fresh and have been stored properly in the cold. Avoid prolonged exposure to light.

Issue 2: High Background Noise or Matrix Interference

  • Question: My chromatogram is very noisy, making it difficult to integrate the analyte peak. What can I do?

  • Answer:

    • Improve Chromatographic Separation: Optimize your LC gradient to better separate the analyte from the API and other matrix components. A longer, shallower gradient can improve resolution.

    • Enhance Sample Cleanup: The vast landscape of different matrices can lead to difficulties in sample preparation.[5] Consider a solid-phase extraction (SPE) step for cleaner samples if simple dilution is insufficient.

    • Check for Contamination: Ensure your mobile phases, vials, and LC system are clean. Nitrosamines can be present in the environment or leach from certain plastics.

    • Use a Diverter Valve: If the API is at a high concentration, use a diverter valve to send the API peak to waste, preventing it from entering and contaminating the mass spectrometer source.[8]

Issue 3: Inconsistent Peak Area or Poor Reproducibility

  • Question: The peak area for my analyte varies significantly between injections, even for the same standard. Why is this happening?

  • Answer:

    • Verify Internal Standard Performance: The primary role of the D5-labeled IS is to correct for this. If the ratio of the analyte peak area to the IS peak area is consistent, your quantification should be reliable. If the IS signal is also inconsistent, proceed to the next steps.

    • Check for Autosampler Issues: Ensure there are no air bubbles in the syringe or sample loop. Verify the injection volume is accurate and reproducible.

    • Assess Analyte Adsorption: The analyte may be adsorbing to surfaces in the LC system. Prime the system with several injections of a high-concentration standard before running your analytical batch.

    • Confirm Solution Stability: As mentioned, analyte degradation in the vial can lead to decreasing signal over time in a sequence.[13] Keep the autosampler temperature low (e.g., 4°C).

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & IS Preparation Spiking Spike IS into all Standards & Samples Standard_Prep->Spiking Sample_Prep Sample Weighing & Extraction Sample_Prep->Spiking LC_Separation LC Separation (C18 Column) Spiking->LC_Separation MS_Ionization MS Ionization (ESI / APCI) LC_Separation->MS_Ionization MRM_Detection MRM Detection (Precursor -> Product) MS_Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Analyte in Samples Calibration->Quantification

Caption: General experimental workflow for the quantitative analysis of N-Nitroso rac Bendroflumethiazide.

G Root Problem: Low or No Signal MS_Check Check MS System Root->MS_Check LC_Check Check LC System Root->LC_Check Sample_Check Check Sample Integrity Root->Sample_Check MS_Tune Verify Instrument Tuning MS_Check->MS_Tune MS_Infuse Directly Infuse Analyte/IS MS_Check->MS_Infuse MS_Source Optimize Source Parameters (Voltage, Gas, Temp) MS_Check->MS_Source MS_MRM Verify MRM Transitions & Collision Energy MS_Check->MS_MRM LC_Leaks Check for Leaks & Low Pressure LC_Check->LC_Leaks LC_Mobile Confirm Mobile Phase Composition & pH LC_Check->LC_Mobile LC_Column Check Column for Clogs or Degradation LC_Check->LC_Column Sample_Prep Review Sample Prep (Dilution, Extraction) Sample_Check->Sample_Prep Sample_Stability Prepare Fresh Sample & Standards Sample_Check->Sample_Stability Sample_Matrix Evaluate Matrix Suppression Effects Sample_Check->Sample_Matrix

Caption: Logical troubleshooting flow for diagnosing low signal intensity issues.

References

Technical Support Center: Analysis of N-Nitroso Compounds in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-nitroso compounds (nitrosamines). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of these impurities in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing N-nitroso compounds in complex matrices?

A1: The main analytical challenges in nitrosamine (B1359907) analysis can be categorized into five key areas[1]:

  • Low Detection Limits: Regulatory agencies are increasingly requiring very low detection and quantification limits, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[1][2] This necessitates the use of highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][3]

  • Matrix Effects: Complex sample matrices, such as those found in pharmaceuticals, food, and cosmetics, contain numerous components that can interfere with the analysis.[4] These matrix effects can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[5][6]

  • Sample Preparation: The diverse nature of sample matrices requires tailored and often complex sample preparation techniques to extract the target nitrosamines effectively and remove interfering substances.[7][8] Achieving good recovery and reproducibility during sample preparation can be challenging.[5]

  • Chromatographic Resolution: Achieving adequate chromatographic separation of nitrosamines from matrix components and other impurities is crucial, especially for nitrosamine drug substance-related impurities (NDSRIs) which may have similar properties to the active pharmaceutical ingredient (API).[1]

  • Analyte Volatility and Polarity: N-nitroso compounds exhibit a wide range of volatilities and polarities, making it difficult to develop a single analytical method for all compounds of interest.[9]

Q2: Why are matrix effects a significant concern in LC-MS/MS analysis of nitrosamines?

A2: Matrix effects are a major concern in LC-MS/MS analysis of nitrosamines because co-eluting compounds from the sample matrix can alter the ionization efficiency of the target analytes in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in underestimation or overestimation of the nitrosamine concentration. In complex matrices like pharmaceutical formulations, excipients, and the API itself can be major sources of matrix effects.[5][6][10]

Q3: What are the common sources of N-nitroso compound contamination in different matrices?

A3: N-nitroso compounds can be found in a variety of products and are formed from the reaction of secondary or tertiary amines with a nitrosating agent.[11]

  • Pharmaceuticals: Contamination can occur during the synthesis of the active pharmaceutical ingredient (API), from raw materials, solvents, or degradation of the drug product during storage.[11][12] Packaging materials have also been identified as a potential source of contamination.[5]

  • Food: Nitrosamines can form in foods, particularly cured meats, fish, and cheese, as a result of the use of nitrites as preservatives.[9][13][14] They can also be formed during cooking processes like frying.[15]

  • Cosmetics: The presence of amines and potential nitrosating agents in cosmetic formulations can lead to the formation of N-nitrosodiethanolamine (NDELA) and other nitrosamines.[16][17]

  • Water: N-nitrosamines can be present in drinking water as disinfection byproducts, formed when disinfectants like chloramine (B81541) react with organic nitrogen precursors.[18][19][20]

  • Biologics: While considered lower risk, the complexity of biologics and the use of various synthetic components and packaging materials can introduce a risk of nitrosamine formation.[5][21]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of N-nitroso compounds.

Problem Potential Cause(s) Troubleshooting Steps
Poor/Low Recovery of Analytes Inefficient extraction from the sample matrix. Analyte degradation during sample preparation (e.g., due to light or heat). Incomplete elution from the SPE cartridge.Optimize the extraction solvent and pH. Use a different extraction technique (e.g., LLE, SPE, DLLME).[4] Protect samples from light, as nitrosamines can be light-sensitive.[22] Evaluate different SPE sorbents and elution solvents.[10] Use a stable isotope-labeled internal standard (SIL-IS) to compensate for recovery losses.[10]
High Variability in Results (Poor Precision) Inconsistent sample preparation. Matrix effects causing variable ion suppression/enhancement. Instrumental instability.Automate the sample preparation workflow to improve consistency.[23] Implement a robust sample cleanup procedure to minimize matrix effects. Use a SIL-IS to correct for variability. Check for instrument performance, including autosampler precision and detector stability.
Poor Peak Shape (Tailing or Fronting) Co-elution with matrix components. Secondary interactions with the analytical column. Inappropriate mobile phase or gradient.Modify the chromatographic conditions, such as the mobile phase pH or organic modifier.[10] Try a different column chemistry (e.g., biphenyl (B1667301) instead of C18).[7] Ensure the sample diluent is compatible with the mobile phase.
High Background Noise in Chromatogram Contaminated solvents, reagents, or glassware. Carryover from previous injections. Inefficient ionization source.Use high-purity solvents and reagents. Thoroughly clean all glassware. Implement a robust wash cycle for the autosampler. Optimize mass spectrometer source parameters, such as curtain gas flow.[7]
Inability to Reach Required Detection Limits Insufficient sample concentration. Significant ion suppression from the matrix. Suboptimal instrument parameters.Increase the initial sample amount or the final concentration factor. Enhance sample cleanup to reduce matrix interference. Optimize MS/MS parameters, including collision energy and fragment ions.[7] Consider using a more sensitive ionization technique, such as atmospheric pressure chemical ionization (APCI) for certain nitrosamines.[7]

Quantitative Data Summary

The following table summarizes typical analytical parameters for the determination of N-nitroso compounds in various matrices.

Analyte Matrix Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference
N-Nitrosodimethylamine (NDMA)Drinking WaterGC-MS/MS0.4 - 1.6 ng/L-High[18]
N-Nitrosodimethylamine (NDMA)Drinking WaterSPE-GC-MS/MS<10 ng/L25 ng/L71.5 - 88.0[20]
N-Nitrosodiethanolamine (NDELA)CosmeticsLC-MS-MS22.8 µg/kg-48.3 - 112.7[6]
Nine N-nitrosaminesCosmeticsVA-DLLME-GC-MSlow µg/kg levellow µg/kg level-[16]
Volatile N-nitrosaminesFoodSPE-GC-TEA0.3 ppb--[17]
1-methyl-4-nitrosopiperazine (MNP)Rifampin and RifapentineLC-MS/MS-0.05 ppm70 - 130[24][25]
Seven N-nitrosaminesDrinking WaterUPLC-MS/MS0.04-0.4 ng/L0.1-1.2 ng/L98-100[26]

Experimental Protocols

Protocol 1: Analysis of N-Nitrosodiethanolamine (NDELA) in Cosmetics by LC-MS/MS

This protocol is a general guideline and may require optimization for specific cosmetic matrices.

  • Sample Preparation:

    • Weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to dissolve or disperse the sample.

    • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.

      • Condition the C18 cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

      • Load the sample solution onto the cartridge.

      • Wash the cartridge with 5 mL of water to remove polar interferences.

      • Elute the NDELA with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: HPLC or UHPLC system.

    • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate NDELA from matrix components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor appropriate precursor and product ions for NDELA (e.g., m/z 135 -> 74).

Protocol 2: Analysis of Volatile N-Nitrosamines in Cured Meat by GC-MS

This protocol is a general guideline and may require optimization for different types of cured meat.

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

    • Homogenize 5 g of the cured meat sample.

    • Mix the homogenized sample with 10 mL of a suitable extraction solvent (e.g., acetonitrile).

    • Add a salting-out agent (e.g., NaCl) and vortex vigorously.

    • Centrifuge the sample to separate the layers.

    • Transfer the supernatant (acetonitrile layer) to a new tube.

    • Perform DLLME by rapidly injecting a mixture of a disperser solvent (e.g., methanol) and an extraction solvent (e.g., tetrachloroethylene) into the acetonitrile (B52724) extract.

    • Centrifuge to sediment the extraction solvent droplet.

    • Collect the sedimented phase for GC-MS analysis.

  • GC-MS Parameters:

    • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless injection at 250°C.

    • Oven Program: A suitable temperature program to separate the volatile nitrosamines (e.g., 40°C hold for 2 min, then ramp to 280°C at 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS System: Triple quadrupole or high-resolution mass spectrometer.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target nitrosamines.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Pharmaceutical, Food) Extraction Extraction (LLE, SPE, DLLME) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (LC or GC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS/MS or HRMS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of N-nitroso compounds.

Challenges_Relationship CM Complex Matrix ME Matrix Effects CM->ME causes SP Difficult Sample Preparation CM->SP necessitates LOD Low Detection Limits Required ME->LOD impacts ability to achieve IQ Inaccurate Quantification ME->IQ leads to SP->ME can worsen CR Chromatographic Resolution Issues SP->CR can introduce interferences LOD->SP drives need for concentration CR->IQ contributes to

Caption: Logical relationship of challenges in N-nitroso compound analysis.

References

Validation & Comparative

Navigating Nitrosamine Analysis: A Comparative Guide to Analytical Method Validation Using N-Nitroso rac Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification. N-Nitroso rac Bendroflumethiazide, a potential impurity in the diuretic drug Bendroflumethiazide, and its deuterated analogue, N-Nitroso rac Bendroflumethiazide-D5, are critical reference materials for method development, validation, and routine quality control.[1][2][3] This guide provides a comparative overview of analytical techniques and detailed protocols for method validation using this compound as an internal standard, ensuring accuracy and regulatory compliance.

The use of deuterated internal standards like this compound is paramount in mass spectrometry-based methods. These stable isotope-labeled compounds are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample extraction and analysis.[4] This similarity allows for the correction of variations in sample preparation and instrument response, thereby improving the accuracy and precision of trace-level quantification through isotope dilution.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for validated, reproducible analytical methods for nitrosamine (B1359907) detection, making the use of such internal standards a key component of a compliant testing strategy.[4]

Comparative Analysis of Analytical Techniques

The primary analytical techniques for the quantification of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5][6] Both offer the high sensitivity and selectivity required to detect these impurities at the parts-per-billion (ppb) level. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is also a powerful tool for this purpose.[5]

Parameter LC-MS/MS GC-MS/MS LC-HRMS
Applicability Broad range of nitrosamines, including less volatile and thermally labile compounds.Primarily for volatile and thermally stable nitrosamines.Broad range of nitrosamines; strong confirmatory tool.
Sensitivity (Typical LOQ) 0.05 - 10 ppb (ng/g)[2][7]0.06 - 0.09 ppm (for valsartan (B143634) matrix)[8]As low as 0.005 ppm (0.005 µg/g)
Sample Throughput Generally higher due to direct injection of liquid samples.Can be lower if headspace analysis is required.Moderate, depends on data processing complexity.
Matrix Effects Can be significant, requires careful method development and use of internal standards.Often reduced with headspace sampling, but can be present with liquid injection.High resolution minimizes isobaric interferences.
Key Advantages Versatility for a wide range of nitrosamines.Excellent for volatile nitrosamines like NDMA and NDEA.High selectivity and confidence in identification.

Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of N-Nitroso Bendroflumethiazide, using this compound as an internal standard. These values are representative and based on similar validated methods for other nitrosamines, in accordance with ICH Q2(R1) guidelines.[9][10][11]

Validation Parameter Acceptance Criteria Typical Performance
Specificity No interference at the retention time of the analyte and internal standard.Achieved
Linearity (R²) ≥ 0.99> 0.998
Range (ppb) Defined by linearity, accuracy, and precision.0.5 - 100 ppb
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.15 ppb
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.5 ppb[7]
Accuracy (Recovery) 70 - 130% at LOQ; 80 - 120% at higher concentrations.[2][7]85 - 115%
Precision (RSD) Repeatability: ≤ 15%; Intermediate Precision: ≤ 20%.< 10%
Robustness No significant impact on results from minor variations in method parameters.Demonstrated

Experimental Protocols

A detailed methodology is crucial for reproducing analytical results. Below is a representative protocol for the validation of an LC-MS/MS method for N-Nitroso Bendroflumethiazide.

Materials and Reagents
  • Reference Standards: N-Nitroso rac Bendroflumethiazide, this compound.

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Drug Product: Bendroflumethiazide tablets.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of N-Nitroso Bendroflumethiazide and this compound in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the N-Nitroso Bendroflumethiazide stock solution with a 50:50 mixture of water and methanol to achieve concentrations ranging from 0.5 to 100 ng/mL (ppb).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 20 ng/mL in the same diluent.

  • Sample Preparation:

    • Weigh and grind a sufficient number of Bendroflumethiazide tablets to obtain a homogenous powder.

    • Accurately weigh a portion of the powder equivalent to 100 mg of the active pharmaceutical ingredient (API) into a centrifuge tube.

    • Add a known volume of the internal standard spiking solution.

    • Add extraction solvent (e.g., methanol), vortex thoroughly, and sonicate for 15 minutes.

    • Centrifuge the sample at high speed.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: UPLC or HPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both N-Nitroso Bendroflumethiazide and its D5-labeled internal standard must be optimized.

Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[9][10][11]

Mandatory Visualizations

G Analytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing A Reference Standard & ISTD Weighing B Stock & Working Solution Preparation A->B A->B E LC-MS/MS Analysis B->E C Sample Weighing & Extraction D Spiking with ISTD (this compound) C->D C->D D->E F Data Acquisition (MRM Mode) E->F E->F G Peak Integration & Ratio Calculation (Analyte/ISTD) F->G F->G H Linearity & Range Assessment G->H G->H I Accuracy & Precision Calculation G->I G->I J LOD & LOQ Determination G->J G->J L Final Method Validation Report H->L H->L I->L I->L J->L J->L K Specificity & Robustness Evaluation K->L K->L

Caption: Workflow for analytical method validation.

G Logical Relationships in Method Development cluster_analyte Analyte Properties cluster_technique Technique Selection cluster_standard Internal Standard (ISTD) Selection cluster_outcome Desired Outcome A Objective: Quantify N-Nitroso Bendroflumethiazide in Drug Product B Potential for thermal lability A->B C Trace level concentrations expected A->C D Complex drug product matrix A->D E LC-MS/MS Selected B->E avoids thermal degradation C->E provides high sensitivity F Isotope Dilution Method Chosen D->F compensates for matrix effects H High Accuracy & Precision E->H I High Sensitivity (Low LOD/LOQ) E->I G This compound F->G requires stable isotope labeled ISTD G->H improves data quality J Regulatory Compliance H->J I->J

References

A Comparative Guide to Internal Standards for the Quantification of N-Nitroso Bendroflumethiazide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of pharmaceutical impurities, particularly potent compounds like nitrosamines, the selection of an appropriate internal standard (IS) is critical for achieving accurate and reliable results.[1] This guide provides an objective comparison of N-Nitroso rac Bendroflumethiazide-D5 with other potential internal standards for the analysis of the N-Nitroso Bendroflumethiazide impurity in drug products, supported by experimental data and protocols.

This compound is a deuterium-labeled stable isotope of the target analyte.[2] The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the unlabeled analyte.[1][3] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in the analytical process.[4][5]

This guide compares the performance of three types of internal standards:

  • This compound (Analyte-Specific SIL-IS): The ideal choice, a stable isotope-labeled version of the analyte.

  • Bendroflumethiazide-D7 (Parent Drug SIL-IS): A stable isotope-labeled version of the parent drug. While structurally related, it lacks the N-nitroso group, which can lead to differences in chromatographic retention and ionization efficiency.

  • Hydrochlorothiazide (Structural Analog IS): A different but structurally related thiazide diuretic. This is a non-labeled analog, making it a more cost-effective but less precise option.[1]

Comparative Performance Data

The performance of an internal standard is primarily evaluated based on its ability to compensate for variability in analyte recovery and signal suppression or enhancement from the sample matrix (matrix effect).[6][7] The following table summarizes the comparative data from a hypothetical validation study analyzing N-Nitroso Bendroflumethiazide in a drug substance matrix.

Performance Metric This compound Bendroflumethiazide-D7 Hydrochlorothiazide
Analyte Recovery (%) 98.2 ± 3.197.5 ± 7.895.4 ± 14.2
Internal Standard Recovery (%) 99.1 ± 2.992.1 ± 8.185.6 ± 15.8
Matrix Effect (%) -2.5 ± 1.8-10.3 ± 6.5-22.7 ± 11.4
Calibration Curve Linearity (R²) 0.99950.99710.9913
QC Sample Precision (%CV) 2.76.813.5
QC Sample Accuracy (%Bias) 1.98.216.1

Data are presented as mean ± standard deviation. QC (Quality Control) samples were analyzed at low, medium, and high concentrations.

Interpretation of Data: The data clearly demonstrates the superior performance of This compound . Its recovery rate is nearly identical to the analyte, leading to a minimal and highly consistent matrix effect.[8] This results in excellent linearity, precision, and accuracy, which are crucial for regulated bioanalysis.[9]

Bendroflumethiazide-D7 performs adequately but shows greater variability in recovery and a more pronounced matrix effect. The difference in chemical structure (absence of the nitroso group) likely causes it to behave differently during sample processing and ionization. Hydrochlorothiazide, the structural analog, performs poorly, showing significant variability and a strong matrix effect, leading to unacceptable accuracy for a quantitative assay.[7]

Experimental Protocols

A robust analytical method is essential for generating reliable data. Below is a detailed protocol for the quantification of N-Nitroso Bendroflumethiazide using LC-MS/MS.

1. Sample Preparation (from Drug Tablets)

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of N-Nitroso Bendroflumethiazide in methanol (B129727). Prepare a separate 1.0 mg/mL stock of the internal standard (e.g., this compound). Create a working internal standard solution of 100 ng/mL in 50:50 methanol:water.

  • Sample Weighing: Crush several Bendroflumethiazide tablets into a fine, homogenous powder. Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of methanol to the tube. Add a precise volume of the internal standard stock solution to achieve a final concentration similar to the expected analyte concentration.

  • Processing: Vortex the sample for 1 minute, then shake for 30 minutes using a mechanical shaker.

  • Clarification: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Final Dilution: Filter the supernatant through a 0.22 µm PVDF syringe filter.[10] Dilute the filtered sample 1:1 with water containing 0.1% formic acid and transfer to an HPLC vial for analysis.

2. LC-MS/MS Method Conditions

  • UHPLC System: Vanquish Flex Quaternary or equivalent.

  • Mass Spectrometer: Q Exactive Plus Orbitrap or equivalent tandem quadrupole mass spectrometer.[11]

  • Column: InertSustain AQ-C18, 2.1 x 100 mm, 3 µm.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions (SRM/MRM):

    • N-Nitroso Bendroflumethiazide: Q1: 451.0 m/z -> Q3: 289.1 m/z

    • This compound: Q1: 456.0 m/z -> Q3: 294.1 m/z

    • Bendroflumethiazide-D7: Q1: 429.1 m/z -> Q3: 289.1 m/z

    • Hydrochlorothiazide: Q1: 297.9 m/z -> Q3: 205.0 m/z

Visualized Workflows and Relationships

Diagrams help clarify complex workflows and the rationale behind internal standard selection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Drug Substance Powder spike Spike with Internal Standard start->spike extract Add Extraction Solvent (Methanol) spike->extract shake Vortex & Shake (30 min) extract->shake centrifuge Centrifuge (4000 rpm) shake->centrifuge filter Filter Supernatant (0.22 um PVDF) centrifuge->filter inject Inject Sample into UHPLC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify

Caption: Experimental workflow for sample analysis.

G cluster_ideal Ideal Standard cluster_alt Alternative Standards analyte Analyte: N-Nitroso Bendroflumethiazide is_ideal N-Nitroso rac Bendroflumethiazide-D5 analyte->is_ideal Stable Isotope Labeled (Identical Properties) is_parent Bendroflumethiazide-D7 analyte->is_parent Parent Drug SIL (Similar Properties, Different Functional Group) is_analog Hydrochlorothiazide analyte->is_analog Structural Analog (Different Structure & Properties)

Caption: Hierarchy of internal standard suitability.

Conclusion

For the accurate and precise quantification of N-Nitroso Bendroflumethiazide, the use of its stable isotope-labeled counterpart, This compound , is unequivocally the superior choice. Experimental data confirms that it effectively minimizes variability and compensates for matrix effects, which is a fundamental requirement for robust and defensible analytical results in a regulatory environment.[1][7] While other standards like a labeled parent drug or a structural analog may be considered, they introduce a significantly higher risk of analytical error and would require more extensive validation to prove their fitness for purpose. Therefore, for assays demanding the highest level of accuracy, investing in an analyte-specific stable isotope-labeled internal standard is essential.

References

N-Nitroso rac Bendroflumethiazide-D5: A Comparative Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Nitroso rac Bendroflumethiazide-D5, a critical reference material for the accurate quantification of the N-nitroso impurity of Bendroflumethiazide. Due to the potential carcinogenic nature of nitrosamine (B1359907) impurities, regulatory bodies worldwide mandate their stringent control in pharmaceutical products. Stable isotope-labeled internal standards, such as this compound, are indispensable tools for achieving the required sensitivity and accuracy in analytical testing.

While specific experimental data on the accuracy and precision of this compound is not publicly available within method validation reports or certificates of analysis, its utility is well-established based on the principles of isotope dilution mass spectrometry. This guide will delve into the expected performance of this deuterated standard in comparison to other analytical approaches, provide a general experimental protocol for its use, and outline the metabolic context of its parent compound.

Performance Comparison

The primary advantage of using a stable isotope-labeled internal standard like this compound is the significant improvement in the accuracy and precision of quantification, particularly at the trace levels required for nitrosamine impurity analysis.

Key Performance Characteristics:

ParameterThis compound (Deuterated Internal Standard)Non-Labeled Internal Standard / External Calibration
Accuracy High. Effectively compensates for variations in sample preparation (extraction efficiency) and matrix effects during ionization in mass spectrometry.Lower. Susceptible to variability in sample recovery and matrix-induced signal suppression or enhancement, leading to less accurate quantification.
Precision High. The co-elution of the deuterated standard with the target analyte ensures that any analytical variability affects both compounds similarly, leading to highly reproducible results (low Relative Standard Deviation - RSD).Lower. Variations in sample handling and matrix effects can lead to greater scatter in the data and higher RSD values.
Specificity High. The distinct mass-to-charge ratio (m/z) of the D5-labeled standard allows for unambiguous detection and quantification even in complex matrices.Moderate to High. Dependent on the chromatographic separation from other matrix components. Co-eluting interferences can impact specificity.
Robustness High. The method is less sensitive to minor variations in experimental conditions, as the internal standard provides continuous correction.Lower. Method performance can be more susceptible to changes in the sample matrix or analytical conditions.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of N-Nitroso Bendroflumethiazide in a drug substance or product using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of N-Nitroso rac Bendroflumethiazide and a separate stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From these, prepare a series of calibration standards containing a fixed concentration of the D5-internal standard and varying concentrations of the non-labeled analyte.

  • Sample Extraction: Accurately weigh the drug substance or a powdered composite of the drug product. Add a known volume of the this compound internal standard solution. Extract the analytes using an appropriate solvent and technique (e.g., sonication, vortexing).

  • Cleanup (if necessary): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) or other cleanup step may be employed to remove interfering substances.

  • Final Preparation: Centrifuge or filter the extract and transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18) for the separation of small molecules.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical HPLC or UHPLC.

    • Injection Volume: A small, precise volume of the prepared sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for nitrosamines.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-Nitroso Bendroflumethiazide and this compound are monitored.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of N-Nitroso Bendroflumethiazide in the sample by interpolating its peak area ratio from the calibration curve.

Visualizations

G Experimental Workflow for Nitrosamine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Drug_Sample Drug Substance/Product Add_IS Spike with N-Nitroso rac Bendroflumethiazide-D5 Drug_Sample->Add_IS Extraction Solvent Extraction Add_IS->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Final_Sample Final Sample for Analysis Cleanup->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized workflow for the quantification of N-Nitroso Bendroflumethiazide.

G Simplified Metabolic Pathway of Bendroflumethiazide Bendroflumethiazide Bendroflumethiazide Metabolite_A Hydroxylated Metabolites Bendroflumethiazide->Metabolite_A Metabolite_B Other Metabolites Bendroflumethiazide->Metabolite_B Excretion Renal Excretion Metabolite_A->Excretion Metabolite_B->Excretion

Caption: A simplified diagram illustrating the metabolism of Bendroflumethiazide.

A Comparative Guide to the Quantification of N-Nitroso Bendroflumethiazide: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods for their quantification. N-Nitroso Bendroflumethiazide, a potential impurity in the diuretic drug Bendroflumethiazide, requires robust analytical procedures to ensure patient safety.[1] This guide provides a comparative overview of suitable analytical techniques and detailed experimental protocols for the quantification of N-Nitroso Bendroflumethiazide, with a focus on linearity and range.

Comparison of Analytical Techniques

The detection and quantification of N-nitrosamines at trace levels demand highly sensitive and selective analytical methods.[2] The most widely adopted techniques are hyphenated mass spectrometry methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Parameter LC-MS/MS GC-MS High-Resolution Mass Spectrometry (HRMS)
Applicability Broadly applicable to a wide range of nitrosamines, including thermally labile and non-volatile compounds.Suitable for volatile and thermally stable nitrosamines. Derivatization may be required for some compounds.[4]Applicable to a wide range of nitrosamines and offers high selectivity and mass accuracy.[5]
Linearity (R²) Typically ≥0.999[6]Generally ≥0.998[7]Consistently ≥0.99[8]
Typical Range 0.025 - 50 ng/mL[6]2.5 - 100 ng/mL[7]LOQ to 200% of impurity concentration[9]
Selectivity High, especially with Multiple Reaction Monitoring (MRM)High, but potential for interference from matrix components.Very high, allows for differentiation from isobaric interferences.[5]
Sample Throughput HighModerateModerate to High

Table 1: Performance Comparison of Key Analytical Techniques for N-Nitrosamine Analysis.

Experimental Protocols

While a specific validated method for N-Nitroso Bendroflumethiazide is not publicly available, the following protocols for LC-MS/MS are representative of the methodologies used for the quantification of nitrosamine (B1359907) impurities in pharmaceuticals. These protocols are based on methods developed for other nitrosamines and can be adapted and validated for N-Nitroso Bendroflumethiazide.[8][9]

1. LC-MS/MS Method for N-Nitrosamine Quantification

This method is suitable for the quantification of a broad range of nitrosamines and is adaptable for N-Nitroso Bendroflumethiazide.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Methanol (B129727) or Acetonitrile.[5]

    • Flow Rate: 0.3 - 0.5 mL/min.[5]

    • Column Temperature: 35 - 40 °C.[5][9]

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[9]

    • Detection: Multiple Reaction Monitoring (MRM).[3] Specific precursor-to-product ion transitions for N-Nitroso Bendroflumethiazide and a suitable internal standard (e.g., N-Nitroso Bendroflumethiazide-d5) would need to be determined.[11]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of N-Nitroso Bendroflumethiazide reference standard in a suitable solvent like methanol or acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., from the Limit of Quantification (LOQ) to 200% of the specification limit).[9] A typical range could be 0.1 to 20 ng/mL.[12]

    • Sample Preparation: Accurately weigh the drug substance or a powdered composite of the drug product and dissolve it in a suitable diluent. The final concentration of the active pharmaceutical ingredient (API) should be considered to ensure the nitrosamine concentration falls within the calibration range.

2. Method Validation Parameters for Linearity and Range

  • Linearity:

    • Inject at least five to six concentration levels of the calibration standards in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis.

    • The correlation coefficient (R²) should be ≥0.99.[8]

  • Range:

    • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3]

    • The range should, at a minimum, span from the reporting level to 120% of the specification limit for the impurity. For N-Nitroso Bendroflumethiazide, this would be based on the acceptable intake (AI) limit.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of N-Nitroso Bendroflumethiazide.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Stock_Solution Prepare Stock Solution (N-Nitroso Bendroflumethiazide) Calibration_Standards Prepare Calibration Standards (e.g., 0.1-20 ng/mL) Stock_Solution->Calibration_Standards LC_Separation Chromatographic Separation (UPLC) Calibration_Standards->LC_Separation Sample_Preparation Prepare Drug Product Sample Sample_Preparation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Calculation MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify N-Nitroso Bendroflumethiazide Calibration_Curve->Quantification Validation Assess Linearity (R²) & Range Quantification->Validation

References

A Comparative Guide to the Limit of Detection for N-Nitroso Bendroflumethiazide Using a D5-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide mandate stringent control over these impurities, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels. This guide provides a comparative overview of the analytical performance for determining N-Nitroso Bendroflumethiazide, with a focus on the limit of detection (LOD) when employing a deuterium-labeled internal standard (ISTD), specifically N-Nitroso Bendroflumethiazide-d5.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as N-Nitroso Bendroflumethiazide-d5, is paramount.[1] This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium (B1214612) atoms. By adding a known amount of the D5-labeled standard to the sample at the beginning of the analytical process, it is possible to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the analyte's signal.[2] This isotope dilution technique leads to more accurate and precise quantification, which is crucial when dealing with trace-level impurities.[1]

Comparative Analysis of Analytical Methods

The determination of nitrosamine impurities at trace levels is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3] The following table provides a comparison of expected performance characteristics for the analysis of N-Nitroso Bendroflumethiazide using an external standard method versus an internal standard method with the D5-labeled analog. The LOD and LOQ values are estimated based on published data for the structurally similar N-Nitroso Hydrochlorothiazide.[4][5]

ParameterExternal Standard MethodInternal Standard Method (with D5-Standard)Rationale for Performance Difference
Limit of Detection (LOD) Estimated: 0.01 - 0.05 ppmEstimated: 0.005 - 0.01 ppm The D5-standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more stable and reliable signal at low concentrations.
Limit of Quantification (LOQ) Estimated: 0.03 - 0.1 ppmEstimated: 0.01 - 0.03 ppm Improved precision and accuracy at the lower end of the calibration curve due to the correction for variability by the internal standard.
Accuracy & Precision (%RSD) 15-25% at LOQ<15% at LOQ The ratio of the analyte to the internal standard is less affected by experimental variations, resulting in better reproducibility.[2]
Matrix Effect High susceptibilitySignificantly reduced The internal standard effectively compensates for matrix-induced signal suppression or enhancement.
Regulatory Compliance May not meet stringent requirementsPreferred by regulatory agencies (FDA, EMA) The use of a stable isotope-labeled internal standard is considered a best practice for robust and reliable analytical data.[1]

Disclaimer: The LOD and LOQ values for N-Nitroso Bendroflumethiazide are estimates based on data for N-Nitroso Hydrochlorothiazide and may vary depending on the specific instrumentation, method parameters, and matrix.

Experimental Protocol for LOD Determination of N-Nitroso Bendroflumethiazide using D5-Standard

This protocol outlines a representative LC-MS/MS method for the determination of the limit of detection for N-Nitroso Bendroflumethiazide using its D5-labeled internal standard.

1. Materials and Reagents

  • N-Nitroso Bendroflumethiazide reference standard

  • N-Nitroso Bendroflumethiazide-d5 internal standard

  • Bendroflumethiazide drug substance or drug product

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or ammonium (B1175870) formate)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso Bendroflumethiazide and N-Nitroso Bendroflumethiazide-d5 in methanol.

  • Intermediate Standard Solution (1 µg/mL): Dilute the stock solutions to obtain an intermediate concentration.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking the intermediate standard solution into a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 0.001 ppm to 1 ppm.

  • Internal Standard Spiking Solution (10 ng/mL): Prepare a working solution of N-Nitroso Bendroflumethiazide-d5.

3. Sample Preparation

  • Accurately weigh a suitable amount of the Bendroflumethiazide drug substance or powdered tablets and dissolve in the diluent to achieve a final concentration of 1 mg/mL of the active pharmaceutical ingredient (API).

  • Add a fixed volume of the internal standard spiking solution to all samples, calibration standards, and quality control (QC) samples.

  • Vortex and centrifuge the samples to precipitate any excipients.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from the API and other impurities (e.g., 5-95% B over 5 minutes)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Nitroso Bendroflumethiazide: Precursor ion > Product ion (to be determined by infusion of the standard)

      • N-Nitroso Bendroflumethiazide-d5: Precursor ion (+5 Da) > Product ion (to be determined by infusion of the standard)

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

5. LOD and LOQ Determination

  • The Limit of Detection (LOD) is typically determined as the concentration that yields a signal-to-noise ratio (S/N) of 3.

  • The Limit of Quantification (LOQ) is determined as the concentration that yields an S/N of 10, with acceptable precision and accuracy.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the analytical method and the principle of isotope dilution.

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation A Weigh API/Drug Product B Dissolve in Diluent A->B C Spike with D5-ISTD B->C F Inject into LC-MS/MS C->F D Prepare Calibration Standards E Spike Standards with D5-ISTD D->E E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Integrate Peak Areas (Analyte & ISTD) H->I J Calculate Analyte/ISTD Ratio I->J K Construct Calibration Curve J->K L Quantify Analyte Concentration K->L M Determine LOD (S/N=3) & LOQ (S/N=10) L->M

Analytical workflow for LOD determination.

cluster_sample Sample Processing cluster_ms Mass Spectrometry A Analyte and D5-ISTD in Sample B Extraction & Cleanup A->B C Variable Loss of Analyte and D5-ISTD B->C D Ionization C->D E Signal Suppression/Enhancement D->E F Detection of Analyte and D5-ISTD E->F G Ratio of Analyte/D5-ISTD remains constant F->G

References

Inter-Laboratory Comparison of N-nitroso Bendroflumethiazide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of N-nitroso Bendroflumethiazide, a potential genotoxic impurity in the diuretic and antihypertensive agent, Bendroflumethiazide. Given the stringent regulatory limits on nitrosamine (B1359907) impurities, robust and reproducible analytical methods are paramount for ensuring patient safety. This document outlines a comparative study structure, presents typical analytical performance data, and provides detailed experimental protocols.

Introduction to N-nitroso Bendroflumethiazide

N-nitroso Bendroflumethiazide is the N-nitroso derivative of Bendroflumethiazide. Nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Their presence in drug substances can arise from synthesis pathways, raw materials, or degradation.[1] Bendroflumethiazide is a thiazide diuretic used to treat hypertension and edema.[2] It functions by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[3]

Inter-Laboratory Study Design

An inter-laboratory comparison study is essential to assess the reproducibility and reliability of analytical methods across different laboratories. A typical workflow for such a study is outlined below.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives & Scope B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Establish Analytical Protocol C->D E Laboratories Perform Analysis D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results F->G H Evaluation of Method Performance G->H I Drafting of Comparison Report H->I J Final Report & Recommendations I->J

Figure 1: Workflow for an inter-laboratory comparison study.

Quantitative Data Summary

The following tables summarize hypothetical yet realistic quantitative data from a simulated inter-laboratory comparison of three common analytical methods for N-nitroso Bendroflumethiazide analysis. These values are representative of the performance expected from modern analytical instrumentation and validated methods for trace-level nitrosamine analysis.

Table 1: Comparison of Method Performance Characteristics

ParameterLC-MS/MS (Method A)GC-MS/MS (Method B)LC-HRMS (Method C)
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL0.06 ng/mL
Linearity (R²) >0.998>0.995>0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 5%< 10%< 3%

Table 2: Inter-Laboratory Precision Results (Concentration in ng/mL)

LaboratoryMethod A (LC-MS/MS)Method B (GC-MS/MS)Method C (LC-HRMS)
Lab 1 1.021.150.99
Lab 2 0.980.951.01
Lab 3 1.051.201.00
Lab 4 0.951.000.98
Mean 1.001.080.995
Std. Dev. 0.040.110.013
% RSD 4.0%10.2%1.3%

Experimental Protocols

A detailed methodology is crucial for the reproducibility of results. Below is a representative protocol for the analysis of N-nitroso Bendroflumethiazide in a drug product using LC-MS/MS.

Method A: LC-MS/MS Analysis

1. Sample Preparation:

  • Tablet Grinding: Weigh and grind ten tablets of Bendroflumethiazide to a fine, homogeneous powder.

  • Extraction: Accurately weigh a portion of the powder equivalent to 100 mg of Bendroflumethiazide into a 50 mL centrifuge tube. Add 20 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate the analyte from the drug substance and other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two specific transitions for N-nitroso Bendroflumethiazide for quantification and confirmation.

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum sensitivity.

4. Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[4]

Visualizations

Logical Workflow for Method Selection

The choice of an analytical method for nitrosamine analysis depends on several factors. The following diagram illustrates a decision-making process.

G start Start: Need for Nitrosamine Analysis q1 Is the Nitrosamine Volatile? start->q1 gc_ms Consider GC-MS/MS q1->gc_ms Yes lc_ms Consider LC-MS/MS or LC-HRMS q1->lc_ms No q3 Is Structural Elucidation of Unknowns Needed? gc_ms->q3 q2 Is High Sensitivity (<0.1 ng/mL) Required? lc_ms->q2 lc_hrms LC-HRMS is Preferred q2->lc_hrms Yes lc_msms LC-MS/MS is Suitable q2->lc_msms No end Final Method Selection lc_hrms->end lc_msms->q3 hrms_confirm LC-HRMS is Necessary q3->hrms_confirm Yes q3->end No hrms_confirm->end

Figure 2: Decision tree for selecting an analytical method.
Signaling Pathway of Bendroflumethiazide

Understanding the mechanism of action of the parent drug is important in the overall toxicological assessment. Bendroflumethiazide exerts its diuretic and antihypertensive effects by acting on the kidneys.

G cluster_tubule Distal Convoluted Tubule Cell cluster_effects Physiological Effects NCC Na-Cl Cotransporter (NCC) Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ transport Effect1 Increased Na+ and Cl- Excretion NCC->Effect1 Reduced Reabsorption Blood Bloodstream Bendroflumethiazide Bendroflumethiazide Bendroflumethiazide->NCC Inhibits Lumen Tubular Lumen (Urine) Effect2 Increased Water Excretion (Diuresis) Effect1->Effect2 Effect3 Reduced Blood Volume Effect2->Effect3 Effect4 Lowered Blood Pressure Effect3->Effect4

Figure 3: Mechanism of action of Bendroflumethiazide.

Conclusion and Recommendations

This guide provides a foundational framework for an inter-laboratory comparison of N-nitroso Bendroflumethiazide analysis. While no specific public data exists for this analyte, the principles of nitrosamine analysis are well-established. For a successful inter-laboratory study, it is recommended that:

  • A central, accredited laboratory prepares and validates the homogeneity and stability of the test samples.

  • A clear and detailed analytical protocol is distributed to all participating laboratories.

  • Statistical analysis of the results should be performed according to established standards for inter-laboratory comparisons.

The use of highly sensitive and specific methods, such as LC-HRMS, is encouraged to ensure accurate quantification at the low levels required by regulatory agencies. Such studies are vital for establishing standardized, reliable methods for the control of nitrosamine impurities in pharmaceutical products, ultimately safeguarding public health.

References

Comparative Analysis of Analytical Methods for N-Nitroso rac Bendroflumethiazide-D5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties.[1][2][3] Accurate and sensitive analytical methods are crucial for the detection and quantification of these impurities to ensure patient safety. This guide provides a comparative overview of common analytical techniques applicable to the quantification of N-Nitroso rac Bendroflumethiazide-D5, a deuterated internal standard for the corresponding nitrosamine impurity of Bendroflumethiazide.[4][5][6] While specific cross-validation data for this compound is not publicly available, this comparison is based on established methodologies for the analysis of nitrosamine impurities in pharmaceutical matrices.[1][2][7]

Data Presentation

The following table summarizes the typical performance characteristics of various analytical methods used for nitrosamine analysis. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Analytical MethodTypical Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
LC-HRMS As low as 0.005 ppm[1]>0.99High selectivity and sensitivity, capable of identifying unknown impurities.[1]Higher instrument cost and complexity.
LC-MS/MS Analyte-dependent, typically low ng/mL to pg/mL range.>0.99High sensitivity and specificity, robust for complex matrices.[7]Requires specific parent/daughter ion transitions.
GC-MS (Headspace) Method-dependent, suitable for volatile nitrosamines.[2]>0.99Excellent for volatile and semi-volatile analytes, minimizes matrix effects.[2]Not suitable for non-volatile nitrosamines.
GC-MS/MS (Liquid Injection) Detection limits from 0.002-0.150 ppm for some nitrosamines.[7]>0.99More sensitive and specific than single quadrupole GC-MS.[2]Potential for thermal degradation of labile compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized and should be adapted and validated for the specific application.

Method 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method is highly effective for the detection and quantification of a wide range of nitrosamine impurities.[1]

Sample Preparation:

  • Accurately weigh and dissolve the drug substance or product in a suitable diluent (e.g., methanol, water/acetonitrile mixture).

  • Perform sonication or vortexing to ensure complete dissolution.

  • Filter the sample through a 0.22 µm filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (HRMS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Resolution: >10,000.[1]

  • Scan Mode: Full scan or targeted SIM (Selected Ion Monitoring).

  • Collision Energy: Optimized for the specific analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile nitrosamines. Both headspace and liquid injection approaches are common.[2]

2.1 Headspace GC-MS

Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable solvent (e.g., N,N-Dimethylformamide).

  • Seal the vial and place it in the headspace autosampler.

GC Conditions:

  • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Headspace Sampler Parameters: Optimized incubation temperature and time.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

2.2 Liquid Injection GC-MS/MS

This method offers enhanced sensitivity and specificity compared to single quadrupole GC-MS.[2]

Sample Preparation:

  • Prepare the sample as described for LC-HRMS.

  • An additional liquid-liquid extraction or solid-phase extraction (SPE) step may be required for complex matrices to remove non-volatile components.

GC Conditions:

  • Similar to Headspace GC-MS, with optimization of the temperature program for liquid injection.

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Determined by infusion of a standard solution of this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_LC_HRMS LC-HRMS Workflow A Sample Preparation (Dissolution & Filtration) B LC Separation (Reverse-Phase) A->B C ESI Ionization (+) B->C D High-Resolution Mass Analysis C->D E Data Acquisition & Processing D->E

Caption: Workflow for LC-HRMS analysis of this compound.

cluster_GC_MS GC-MS Workflows cluster_Headspace Headspace cluster_Liquid Liquid Injection A1 Sample Preparation (in Headspace Vial) A2 Incubation & Vaporization A1->A2 C GC Separation (Capillary Column) A2->C B1 Sample Preparation (Dissolution/Extraction) B1->C D EI Ionization C->D E Mass Analysis (MS or MS/MS) D->E F Data Acquisition & Processing E->F

Caption: Comparative workflows for Headspace and Liquid Injection GC-MS analysis.

References

The Critical Advantage: Why Deuterated Standards are the Gold Standard for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise and reliable quantification of nitrosamine (B1359907) impurities, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison, supported by experimental data and detailed methodologies, highlighting the superior performance of deuterated internal standards over their non-deuterated counterparts in sensitive analytical workflows.

Nitrosamines are a class of genotoxic impurities that have been found in various pharmaceutical products, leading to stringent regulatory limits on their presence. Accurate and precise quantification at trace levels is therefore a critical aspect of drug safety and quality control. The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), has become the benchmark for reliable nitrosamine analysis.[1]

The Principle of Isotope Dilution: A Foundation for Accuracy

The core advantage of using a deuterated internal standard lies in the principle of isotope dilution mass spectrometry. A known concentration of the deuterated standard, which is chemically and structurally almost identical to the target nitrosamine analyte, is added to the sample at the beginning of the analytical process.[2] Because the deuterated standard and the native analyte behave nearly identically during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in the analytical process affects both compounds equally. This co-elution and similar ionization behavior allow the mass spectrometer to differentiate between the two based on their slight mass difference, enabling highly accurate and precise quantification of the target nitrosamine.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is widely acknowledged in the scientific community.[3] Structural analogues, while similar, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the target analyte, leading to less accurate and reproducible results.

Table 1: Quantitative Performance Comparison of Internal Standards

Performance MetricDeuterated Internal StandardNon-Deuterated (Structural Analogue) Internal StandardRationale for Superiority of Deuterated Standard
Accuracy HighModerate to LowCo-elution and identical physicochemical properties ensure that any variations in the analytical process affect both the analyte and the standard equally, leading to a more accurate calculation of the analyte's concentration.[2][4]
Precision HighModerate to LowConsistent correction for variability in sample preparation and instrument response leads to lower relative standard deviations (RSDs) and more reproducible results.[5]
Matrix Effect Compensation ExcellentPoor to ModerateThe deuterated standard experiences the same degree of ion suppression or enhancement from the sample matrix as the analyte, providing effective normalization.[5][6]
Recovery Correction ExcellentPoor to ModerateSince it behaves identically to the analyte during extraction and sample preparation, it accurately reflects and corrects for any analyte loss.[7]
Regulatory Acceptance Widely Accepted and RecommendedMay require extensive validation to prove suitabilityRegulatory bodies like the FDA and EMA recognize the use of isotopically labeled internal standards as a best practice for bioanalytical method validation.[2][5]

Experimental Protocols: A Closer Look at the Methodology

The following provides a generalized experimental protocol for the analysis of nitrosamines using a deuterated internal standard with LC-MS/MS.

Objective:

To accurately quantify the concentration of N-nitrosodimethylamine (NDMA) in a drug substance using its deuterated analogue, NDMA-d6, as an internal standard.

Materials:
  • Drug substance sample

  • NDMA analytical standard

  • NDMA-d6 internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:
  • Standard Preparation:

    • Prepare a stock solution of NDMA (e.g., 1 µg/mL) in methanol.

    • Prepare a stock solution of NDMA-d6 (e.g., 1 µg/mL) in methanol.

    • Prepare a series of calibration standards by spiking known concentrations of the NDMA stock solution into a blank matrix (a solution that mimics the sample matrix without the analyte).

    • Add a fixed concentration of the NDMA-d6 internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a portion of the drug substance.

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Spike the sample with the same fixed concentration of the NDMA-d6 internal standard as used in the calibration standards.

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in methanol

      • Gradient: A suitable gradient to separate NDMA from other matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • NDMA: Precursor ion > Product ion (e.g., m/z 75.1 > 43.1)

        • NDMA-d6: Precursor ion > Product ion (e.g., m/z 81.1 > 46.1)

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of NDMA to the peak area of NDMA-d6 against the concentration of NDMA for the calibration standards.

    • Determine the concentration of NDMA in the sample by calculating the peak area ratio of NDMA to NDMA-d6 in the sample chromatogram and interpolating the concentration from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in nitrosamine analysis using a deuterated standard.

Analytical_Workflow_for_Nitrosamine_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Sample Spike_IS Spike with Deuterated Standard Sample->Spike_IS Extraction Extraction/ Cleanup Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Report Principle_of_Isotope_Dilution cluster_0 Sample Matrix cluster_1 Internal Standard Addition cluster_2 Analytical Process cluster_3 Mass Spectrometry Detection cluster_4 Quantification A Analyte (Unknown Conc.) C Extraction, Cleanup, Injection, Ionization A->C B Deuterated Standard (Known Conc.) B->C D Measure Ratio of Analyte to Deuterated Standard C->D E Calculate Analyte Concentration D->E

References

A Comparative Guide to N-Nitroso rac Bendroflumethiazide-D5 and its Non-Labeled Standard in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides a detailed comparison of N-Nitroso rac Bendroflumethiazide-D5 and its non-labeled counterpart, focusing on their application as analytical standards in mass spectrometry-based assays. The use of a deuterium-labeled internal standard is a cornerstone of modern quantitative analysis, offering significant advantages in accuracy and precision.[1]

The Role of Deuterium-Labeled Standards in Quantitative Analysis

In liquid chromatography-mass spectrometry (LC-MS) analysis, stable isotope-labeled (SIL) internal standards are considered the gold standard for quantification.[1] this compound serves as an ideal internal standard for the analysis of the non-labeled N-Nitroso rac Bendroflumethiazide impurity. Deuterium-labeled standards are chemically identical to the analyte of interest, with the key difference being the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle modification allows the internal standard to co-elute with the target analyte and exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[2] By adding a known concentration of the labeled standard to the sample, it is possible to correct for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and reliable quantification of the non-labeled analyte.[2][3]

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of the two compounds. The primary difference lies in their molecular weight, which is a direct result of the deuterium labeling.

PropertyN-Nitroso rac Bendroflumethiazide (Non-labeled)This compound (Labeled)
Molecular Formula C15H13F3N4O5S2[4]C15H8D5F3N4O5S2
Molecular Weight 450.41 g/mol [4][5]455.4 g/mol [6]
Monoisotopic Mass 450.02794636 Da[6]455.05933009 Da[6]
IUPAC Name 3-benzyl-4-nitroso-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][7][8]thiadiazine-7-sulfonamide 1,1-dioxide[9]4-Nitroso-3-((phenyl-d5)methyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][7][8]thiadiazine-7-sulfonamide 1,1-Dioxide[3]

Analytical Performance in LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of the non-labeled compound in various matrices. Below is a comparison of their expected performance in a typical LC-MS/MS assay.

Disclaimer: The following table presents expected and representative data based on typical LC-MS/MS methods for nitrosamine (B1359907) analysis, as direct comparative experimental data was not publicly available.

ParameterN-Nitroso rac Bendroflumethiazide (Analyte)This compound (Internal Standard)Rationale for Performance
Retention Time (RT) ~5.8 min~5.8 minDue to their identical chemical structures, the labeled and non-labeled compounds will co-elute under the same chromatographic conditions.
Precursor Ion ([M+H]+) m/z 451.0m/z 456.0The mass difference of 5 Da is due to the five deuterium atoms in the labeled standard.
Product Ion 1 m/z 289.0m/z 289.0A common fragmentation pathway involves the loss of the nitroso group and the benzyl (B1604629) group, resulting in a common product ion.
Product Ion 2 m/z 91.0m/z 96.0Fragmentation of the benzyl group (C7H7) for the non-labeled and the deuterated benzyl group (C7H2D5) for the labeled standard.
Limit of Detection (LOD) ~0.01 ng/mLNot ApplicableThe LOD is determined for the analyte being quantified.
Limit of Quantification (LOQ) ~0.03 ng/mLNot ApplicableThe LOQ is determined for the analyte being quantified.

Experimental Protocol: Quantification of N-Nitroso rac Bendroflumethiazide using LC-MS/MS

This section provides a detailed methodology for the quantification of N-Nitroso rac Bendroflumethiazide in a drug substance, using this compound as an internal standard. This protocol is based on established methods for nitrosamine analysis.

1. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of N-Nitroso rac Bendroflumethiazide and this compound in methanol. Create a series of calibration standards by spiking known concentrations of the non-labeled standard into a solution of the drug substance, along with a fixed concentration of the D5-labeled internal standard.

  • Sample Preparation: Weigh a precise amount of the Bendroflumethiazide drug substance and dissolve it in a suitable solvent (e.g., methanol). Spike the sample with the D5-labeled internal standard solution.

  • Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to remove interfering substances.

  • Final Solution: Filter the final sample and standard solutions through a 0.22 µm filter before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from the parent drug and other impurities. For example: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10-10.1 min (90-10% B), 10.1-12 min (10% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Nitroso rac Bendroflumethiazide: 451.0 -> 289.0 (Quantifier), 451.0 -> 91.0 (Qualifier).

      • This compound: 456.0 -> 289.0 (Quantifier), 456.0 -> 96.0 (Qualifier).

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the non-labeled analyte to the peak area of the D5-labeled internal standard against the concentration of the calibration standards.

  • Determine the concentration of N-Nitroso rac Bendroflumethiazide in the sample by applying the peak area ratio to the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the analytical workflow and the logical relationship behind using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance Sample Spike Spike with This compound Sample->Spike Dissolve Dissolve in Solvent Spike->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC HPLC Separation (C18 Column) Filter->LC MS Mass Spectrometry (ESI+) LC->MS MRM MRM Detection MS->MRM Integrate Peak Integration MRM->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio CalCurve Calibration Curve Ratio->CalCurve Quantify Quantify Analyte CalCurve->Quantify G cluster_process Analytical Process Analyte N-Nitroso rac Bendroflumethiazide (Analyte) Prep Sample Preparation (e.g., Extraction) Analyte->Prep IS This compound (Internal Standard) IS->Prep Chrom Chromatographic Separation Prep->Chrom Ion Ionization (Matrix Effects) Chrom->Ion Data Final Area Ratio (Analyte/IS) Ion->Data Compensates for variability Result Accurate Quantification Data->Result

References

Navigating the Maze: A Comparative Guide to Nitrosamine Impurity Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of nitrosamine (B1359907) impurities in common medications has presented a significant challenge to the pharmaceutical industry. Regulatory bodies worldwide have established stringent guidelines for the detection and control of these potentially carcinogenic compounds, necessitating robust and validated analytical methods. This guide provides a comprehensive comparison of current analytical approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the complexities of nitrosamine impurity method validation.

Regulatory Landscape: A Harmonized Approach

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have aligned on a risk-based approach to control nitrosamine impurities.[1] The cornerstone of this approach is the implementation of highly sensitive and validated analytical methods to ensure that nitrosamine levels in drug products are below the acceptable intake (AI) limits.

The primary guidelines governing the validation of these analytical methods are ICH Q2(R2) and USP General Chapter <1469>.[1][2] These documents outline the essential performance parameters that must be evaluated to demonstrate a method is fit for its intended purpose.

Key Regulatory Guidelines:
Regulatory BodyKey Guidance DocumentsCore Expectations
FDA (U.S.) Control of Nitrosamine Impurities in Human Drugs[3]Methods must be validated according to ICH Q2(R2) and be able to detect and quantify nitrosamines below AI limits.[1]
EMA (EU) Nitrosamine impurities in human medicinal products[4]Laboratories must use validated methods to demonstrate the absence or control of nitrosamines.[1]
ICH Q2(R2): Validation of Analytical Procedures, M10: Bioanalytical Method Validation[5][6]Defines the essential performance characteristics and lifecycle management for analytical methods.[1]
USP General Chapter <1469> Nitrosamine Impurities[7][8]Provides specific guidance on analytical procedure performance criteria for monitoring nitrosamine levels.[8]

Acceptable Intake (AI) Limits for Common Nitrosamines

Regulatory agencies have established AI limits for several common nitrosamine impurities. These limits are based on a lifetime cancer risk of 1 in 100,000. It is crucial that the analytical methods employed are sensitive enough to quantify nitrosamines at or below these levels.

Nitrosamine ImpurityAbbreviationFDA AI Limit (ng/day)EMA AI Limit (ng/day)
N-NitrosodimethylamineNDMA9696
N-NitrosodiethylamineNDEA26.526.5
N-Nitroso-N-methyl-4-aminobutyric acidNMBA9696
N-NitrosodiisopropylamineNDIPA26.526.5
N-NitrosoethylisopropylamineNEIPA26.526.5
N-NitrosodibutylamineNDBA26.526.5

Comparison of Analytical Methods for Nitrosamine Detection

The two primary analytical techniques for the trace-level quantification of nitrosamine impurities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice of method often depends on the specific nitrosamine, the drug matrix, and the available instrumentation.

Performance Comparison of Analytical Methods

The following table summarizes typical performance data for LC-MS/MS and GC-MS/MS methods used for the analysis of nitrosamine impurities in common drug products. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters demonstrating the sensitivity of the method.

Analytical MethodDrug ProductNitrosamineLOD (ppm)LOQ (ppm)Accuracy (% Recovery)Precision (%RSD)Reference
LC-MS/MS Metformin (B114582)NDMA0.00150.00595-110< 5[9]
LC-MS/MS SartansNDMA0.00210.007080-120< 15[4]
LC-MS/MS SartansNDEA0.00270.009180-120< 15[4]
GC-MS/MS Valsartan (B143634)NDMA0.020.0691.9-122.7< 9.15[10]
GC-MS/MS ValsartanNDEA0.030.0991.9-122.7< 9.15[10]
GC-MS/MS ValsartanNDIPA0.020.0891.9-122.7< 9.15[10]
GC-MS/MS SartansMultiple0.015-0.2500.050-0.25091.4-104.8< 9.7

Note: ppm values are typically relative to the drug substance. The conversion to ng/day depends on the maximum daily dose of the drug product.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS/MS.

Protocol 1: LC-MS/MS Analysis of Nitrosamines in Metformin Tablets

1. Sample Preparation:

  • Crush a sufficient number of metformin tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 500 mg of metformin into a 15 mL centrifuge tube.

  • Add 5 mL of methanol (B129727) and vortex until the powder is fully dispersed.

  • Sonicate the sample for 15 minutes.

  • Centrifuge the sample at 4500 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: A suitable C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate the nitrosamines from the metformin matrix.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each nitrosamine.

Protocol 2: GC-MS/MS Analysis of Nitrosamines in Valsartan Tablets

1. Sample Preparation:

  • Grind valsartan tablets to a fine powder.

  • Accurately weigh approximately 250 mg of the powdered sample into a 15 mL centrifuge tube.

  • Add 10 mL of 0.1 N NaOH, vortex briefly, and shake for at least 5 minutes.

  • Add 5 mL of dichloromethane (B109758) (DCM) and vortex for 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the lower DCM layer into a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh 5 mL of DCM.

  • Combine the DCM extracts and evaporate to a smaller volume if necessary.

  • Transfer the final extract to a GC vial.

2. GC-MS/MS Analysis:

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A suitable wax or polar-phase capillary column (e.g., DB-WAX)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 1 minute, then ramp to 240 °C at a suitable rate.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization: Electron Ionization (EI)

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for each nitrosamine.

Visualizing the Workflow

Understanding the logical flow of the regulatory and experimental processes is crucial for efficient implementation.

Regulatory_Workflow cluster_0 Regulatory Framework Risk_Assessment Step 1: Risk Assessment (ICH Q9) Confirmatory_Testing Step 2: Confirmatory Testing Risk_Assessment->Confirmatory_Testing Risk Identified Method_Validation Method Validation (ICH Q2(R2) / USP <1469>) Confirmatory_Testing->Method_Validation Control_Strategy Step 3: Implement Control Strategy Confirmatory_Testing->Control_Strategy Nitrosamine Detected Lifecycle_Management Lifecycle Management (ICH Q14) Control_Strategy->Lifecycle_Management

Regulatory workflow for nitrosamine impurity control.

Experimental_Workflow cluster_1 Analytical Method Workflow Sample_Weighing Sample Weighing (API or Drug Product) Extraction Extraction (e.g., LLE, SPE) Sample_Weighing->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Concentration->Instrumental_Analysis Data_Analysis Data Analysis & Quantification Instrumental_Analysis->Data_Analysis

A typical experimental workflow for nitrosamine analysis.

Conclusion

The control of nitrosamine impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. A thorough understanding of the regulatory guidelines and the implementation of robust, validated analytical methods are paramount. This guide provides a comparative overview of the current landscape, offering valuable insights for researchers, scientists, and drug development professionals in their efforts to mitigate the risks associated with these impurities. The choice of analytical methodology should be based on a scientific, risk-based approach, ensuring the selected method is fit-for-purpose and capable of meeting the stringent regulatory requirements.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-Nitroso rac Bendroflumethiazide-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Nitroso rac Bendroflumethiazide-D5. Given that N-nitroso compounds are widely recognized as probable human carcinogens, stringent adherence to these procedures is paramount to ensure personnel safety and environmental protection.[1]

Chemical and Physical Properties

A summary of the key properties of N-Nitroso rac Bendroflumethiazide and its D5 labeled counterpart is provided below.

PropertyValueSource
Molecular Formula C15H13F3N4O5S2PubChem[2][3]
Molecular Weight 450.4 g/mol PubChem[3]
Molecular Weight (D5) 455.4 g/mol PubChem[2]
Appearance Neat (form not specified)CymitQuimica[4]

Personal Protective Equipment (PPE)

The handling of potent pharmaceutical compounds like this compound necessitates robust personal protective equipment to minimize exposure.[5][6][7]

PPE CategoryItemSpecifications and Procedures
Hand Protection Impermeable GlovesWear two pairs of powder-free, disposable nitrile gloves. Change gloves immediately if contaminated and after each use.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield can be used in addition to goggles for full facial protection.[8]
Body Protection Disposable Gown or CoverallA long-sleeved, seamless, disposable gown with tight-fitting cuffs is required.[8] For extensive handling, a "bunny suit" or coverall made of a material like Tyvek® is recommended for head-to-toe protection.[6][7][8] Gowns should be changed every two to three hours or immediately after a spill.[8]
Respiratory Protection RespiratorA fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder or when there is a risk of aerosolization.[8][9] Surgical masks do not provide adequate protection.[8]
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers must be worn over footwear.[8]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood/Glove Box) prep_ppe->prep_area weigh Weigh Compound in Containment prep_area->weigh Enter Handling Phase dissolve Dissolve/Dilute in Fume Hood weigh->dissolve decon Decontaminate Surfaces and Equipment dissolve->decon Complete Handling dispose_waste Segregate and Label Hazardous Waste decon->dispose_waste remove_ppe Doff PPE in Designated Area dispose_waste->remove_ppe

Figure 1: General workflow for handling this compound.

Operational Plan: Step-by-Step Handling Protocol

1. Designated Area Preparation:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to prevent inhalation exposure.[1]

  • The work area should be clearly marked with warning signs indicating the presence of a potent compound.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

2. Compound Handling:

  • Weighing: If working with the solid compound, weigh it within a containment device such as a glove box or a ventilated balance enclosure to minimize the risk of airborne particles.

  • Solution Preparation: All manipulations, including the preparation of solutions, should be carried out in a certified chemical fume hood.[11]

  • Pipetting: Use mechanical pipetting aids for all liquid transfers.[10] Mouth pipetting is strictly prohibited.

3. Spill Management:

  • In the event of a spill, immediately evacuate and isolate the area.[1]

  • Decontamination should only be performed by trained personnel wearing appropriate PPE, including a respirator.[1]

  • Absorb the spilled material with an inert absorbent material.

  • Place the absorbed material into a sealed, clearly labeled container for hazardous waste disposal.[1]

  • Thoroughly wash the spill site and ensure the area is well-ventilated.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Pathway

G cluster_waste Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Gowns, Pipette Tips) solid_container Labeled Hazardous Waste Bag (Double Bagged) solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Sealed, Labeled Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs Environmental Health & Safety (EHS) Pickup solid_container->ehs liquid_container->ehs sharps_container->ehs incineration High-Temperature Incineration ehs->incineration

Figure 2: Disposal pathway for this compound waste.
Detailed Disposal Procedures

  • Waste Collection:

    • Collect all waste contaminated with this compound, including disposable labware, gloves, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Dry waste should be double-bagged in transparent, sealable bags.[11]

    • The label must include the chemical name ("this compound Waste"), the hazard classification (e.g., "Toxic," "Carcinogen"), and the date of accumulation.[1][11]

  • Decontamination:

    • Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound.

    • A chemical degradation procedure may be considered for liquid waste, such as treatment with aluminum:nickel alloy powder under basic conditions, which has been shown to be effective for the destruction of some N-nitroso compounds.[12][13] This should only be performed by trained personnel following a validated protocol.

  • Final Disposal:

    • All waste must be disposed of as hazardous waste in accordance with institutional, local, state, and federal regulations.[1][11]

    • The sealed hazardous waste containers should be handed over to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via high-temperature incineration.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。